AzoLPA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H34N3O7P |
|---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
azanium;[(2R)-3-[4-[4-[(4-butylphenyl)diazenyl]phenyl]butanoyloxy]-2-hydroxypropyl] hydrogen phosphate |
InChI |
InChI=1S/C23H31N2O7P.H3N/c1-2-3-5-18-8-12-20(13-9-18)24-25-21-14-10-19(11-15-21)6-4-7-23(27)31-16-22(26)17-32-33(28,29)30;/h8-15,22,26H,2-7,16-17H2,1H3,(H2,28,29,30);1H3/t22-;/m1./s1 |
InChI Key |
ZIDGAEVBOOGIDF-VZYDHVRKSA-N |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC(=O)OC[C@H](COP(=O)(O)[O-])O.[NH4+] |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC(=O)OCC(COP(=O)(O)[O-])O.[NH4+] |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Architecture and Photopharmacological Profile of AzoLPA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AzoLPA is a synthetic, photo-switchable agonist of lysophosphatidic acid (LPA) receptors, offering precise spatiotemporal control over receptor activation. This technical guide provides an in-depth overview of the chemical structure of this compound, its mechanism of action, and detailed protocols for its application in research settings. Quantitative data on its receptor activity are presented, alongside visualizations of its signaling pathways and experimental workflows, to facilitate its use in studies of LPA receptor biology and for the development of novel therapeutics.
Chemical Structure and Synthesis
This compound is a lysophosphatidic acid analog that incorporates a photo-responsive azobenzene moiety within its acyl chain. This chemical feature allows for reversible isomerization between a thermally stable trans-isomer and a metastable cis-isomer upon exposure to specific wavelengths of light. The cis and trans isomers exhibit differential activity at LPA receptors, forming the basis of its utility as a photopharmaceutical tool.
The synthesis of this compound commences with the phosphorylation of (S)-glycidol. The resulting phosphorylated glycidol derivative is then acylated with a fatty acid containing an azobenzene group (FAAzo) to yield the final this compound product.[1]
Quantitative Receptor Activation Data
The photo-switchable nature of this compound allows for differential activation of LPA receptors by its cis and trans isomers. The following table summarizes the maximal efficacy (Emax) and half-maximal effective concentration (EC50) of both isomers on LPA receptors 1 through 5, as determined by calcium mobilization assays in HEK293T cells stably expressing the respective receptors.[2]
| LPA Receptor | Isomer | Emax (% of LPA maximal response) | EC50 (nM) |
| LPA1 | trans-AzoLPA | 9% | 157 |
| cis-AzoLPA | 77% | 238 | |
| LPA2 | trans-AzoLPA | 64% | 542 |
| cis-AzoLPA | 88% | 66.3 | |
| LPA3 | trans-AzoLPA | 49% | 3076 |
| cis-AzoLPA | 37% | 1166 | |
| LPA4 | trans-AzoLPA | 55% | - |
| cis-AzoLPA | 87% | 35.2 | |
| LPA5 | trans-AzoLPA | 113% | 21.8 |
| cis-AzoLPA | 143% | 58.4 |
Experimental Protocols
Preparation and Photo-switching of this compound for Cell Culture Experiments
This protocol describes the preparation of this compound solutions and the procedure for photo-isomerization for use in cell culture experiments.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or other appropriate cell culture medium
-
UV-A light source (e.g., 365 nm LED)
-
Blue light source (e.g., 460 nm LED)
-
Spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. Store in the dark at -20°C to protect from light and prevent isomerization.
-
Working Solution Preparation: Dilute the this compound stock solution to the desired final concentration in cell culture medium immediately before use. Protect the working solution from light.
-
Photo-isomerization to cis-AzoLPA: To enrich the cis-isomer, irradiate the this compound working solution with UV-A light (e.g., 365 nm) for a duration determined by the light source intensity and the desired cis:trans ratio. This is typically in the range of seconds to minutes. The isomerization can be monitored by observing the characteristic spectral shift using a spectrophotometer.
-
Photo-isomerization to trans-AzoLPA: To revert to the trans-isomer, irradiate the this compound solution with blue light (e.g., 460 nm). The trans form is the more stable isomer and will also be favored in the absence of light over time.
-
Application to Cells: Add the photo-switched this compound solution to the cell culture and proceed with the experiment. All manipulations should be performed under dim light to prevent unintended photo-isomerization.
LPA Receptor Activation Assay using Calcium Mobilization
This protocol outlines a method to measure the activation of LPA receptors by this compound by quantifying intracellular calcium mobilization in a high-throughput format. This assay is based on the principle that activation of Gq-coupled LPA receptors leads to an increase in intracellular calcium.
Materials:
-
HEK293T cells stably expressing a specific LPA receptor subtype (e.g., LPA1, LPA2, LPA3, LPA4, or LPA5).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Poly-L-lysine coated 96-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2/AM).
-
Krebs buffer.
-
Pluronic acid.
-
This compound (cis and trans isomers).
-
Fluorescent plate reader with kinetic reading capabilities (e.g., FlexStation III).
Procedure:
-
Cell Plating: Seed the HEK293T cells expressing the LPA receptor of interest into poly-L-lysine coated 96-well microplates at a density of approximately 25,000 cells per well. Culture overnight.
-
Cell Loading with Calcium Dye:
-
Wash the cells with Krebs buffer.
-
Load the cells with a calcium-sensitive dye (e.g., Fura-2/AM) in Krebs buffer containing a small percentage of pluronic acid (e.g., 0.01%) for approximately 30 minutes.
-
Wash the cells again with Krebs buffer to remove excess dye.
-
-
This compound Preparation and Addition:
-
Prepare serial dilutions of cis- and trans-AzoLPA in Krebs buffer.
-
Use a fluorescent plate reader to measure the baseline fluorescence of the cells in each well.
-
Add the different concentrations of this compound isomers to the respective wells.
-
-
Fluorescence Measurement: Immediately after adding this compound, begin kinetic measurement of the fluorescence signal using the plate reader. The ratio of emissions at the appropriate wavelengths for the chosen dye (e.g., 340 nm/380 nm excitation for Fura-2) is recorded over time.
-
Data Analysis: The peak fluorescence ratio after ligand addition is used to determine the intracellular calcium response. Plot the response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 and Emax values.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and a typical experimental workflow for its use.
This compound Signaling Pathways
Lysophosphatidic acid receptors couple to several heterotrimeric G proteins, primarily Gq/11, Gi/o, and G12/13, to initiate downstream signaling cascades.[1][3][4] The activation of these pathways by this compound can be studied to understand its cellular effects.
Caption: this compound activates LPA receptors, leading to the engagement of Gq/11, Gi/o, and G12/13 signaling pathways.
Experimental Workflow for this compound Photo-pharmacology
The following diagram outlines a typical workflow for investigating the effects of this compound in a cell-based assay.
Caption: A typical experimental workflow for studying the effects of this compound on cultured cells.
References
- 1. Assessment of agonism at G-protein coupled receptors by phosphatidic acid and lysophosphatidic acid in human embryonic kidney 293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Lysophosphatidic acid signaling through LPA receptor subtype 1 induces colony scattering of gastrointestinal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
AzoLPA: A Photoswitchable Tool for Precision Study of Lysophosphatidic Acid Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Complexity of Lysophosphatidic Acid Signaling
Lysophosphatidic acid (LPA) is a bioactive phospholipid that acts as an extracellular signaling molecule, orchestrating a wide array of cellular processes fundamental to development, physiology, and disease.[1] Its effects are mediated through a family of at least six G protein-coupled receptors (GPCRs), designated LPA₁ to LPA₆.[1][2] These receptors are broadly expressed and are pivotal in the nervous, cardiovascular, reproductive, and pulmonary systems.[1][2][3] The diverse biological outcomes of LPA signaling stem from the differential coupling of its receptors to various heterotrimeric G proteins, including Gαi/o, Gαq/11, Gα12/13, and Gαs, which in turn activate a complex network of downstream signaling cascades.[2][4] This complexity makes LPA receptors attractive targets for therapeutic intervention in a range of pathologies, including cancer, fibrosis, and neuropathic pain.[2][3] However, the ubiquitous nature of LPA and the overlapping expression patterns of its receptors present significant challenges to dissecting the specific functions of individual receptor subtypes.
Photopharmacology and AzoLPA: Shedding Light on LPA Receptor Function
To overcome the challenges of studying a complex signaling system like the LPA pathway, researchers are increasingly turning to photopharmacology. This approach utilizes photoswitchable ligands to control the activity of receptors with high spatiotemporal precision using light. This compound is a photoswitchable analog of LPA that incorporates an azobenzene moiety into its acyl chain.[1] This molecular design allows for the reversible isomerization of this compound between two distinct conformations—a thermally stable trans isomer and a metastable cis isomer—using specific wavelengths of light.[1][5]
The trans-to-cis isomerization is typically induced by UV-A light (around 365 nm), while the cis form can be reverted to the trans form with blue light (around 460 nm).[6] The two isomers of this compound exhibit different biological activities, with the cis form generally being the more active agonist of LPA receptors.[1][7] This photoswitchable behavior provides a powerful tool to turn LPA receptor signaling "on" and "off" in a controlled manner, enabling researchers to investigate the downstream consequences of receptor activation with unprecedented precision.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound.
Table 1: Photoisomerization Properties of this compound
| Property | Wavelength/Conditions | Result |
| trans-to-cis Isomerization | ~365 nm UV light | Induces the formation of the more active cis isomer.[6] |
| cis-to-trans Isomerization | ~460 nm blue light or thermal relaxation | Reverts to the less active trans isomer.[1][6] |
| Photostationary State (PSS) | Data not available in the searched literature. | The precise ratio of cis to trans isomers at different wavelengths has not been quantitatively reported. |
Table 2: LPA Receptor Activity of this compound Isomers
| Receptor Subtype | Isomer | Activity (EC₅₀/Kᵢ) |
| LPA₁ | cis-AzoLPA | Data not available in the searched literature. |
| trans-AzoLPA | Data not available in the searched literature. | |
| LPA₂ | cis-AzoLPA | Functionally active; induces neurite retraction.[1] |
| trans-AzoLPA | Less active than the cis isomer.[1] | |
| LPA₃ | cis-AzoLPA | Data not available in the searched literature. |
| trans-AzoLPA | Data not available in the searched literature. | |
| Other LPA Subtypes | cis-AzoLPA | Data not available in the searched literature. |
| trans-AzoLPA | Data not available in the searched literature. |
Signaling Pathways of LPA Receptors
LPA receptors couple to a variety of G proteins to initiate downstream signaling. The following diagrams illustrate the major signaling cascades activated by LPA receptors.
Caption: Gαq/11 signaling pathway activated by LPA receptors.
Caption: Gαi/o signaling pathway activated by LPA receptors.
Caption: Gα12/13 signaling pathway activated by LPA receptors.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to study LPA receptor function.
General Experimental Workflow with this compound
Caption: General experimental workflow for using this compound.
Calcium Imaging Assay
This protocol is designed to measure intracellular calcium mobilization following the photoactivation of this compound.
-
Cell Preparation:
-
Seed cells expressing the LPA receptor of interest onto glass-bottom dishes suitable for fluorescence microscopy.
-
Culture cells to the desired confluency.
-
-
Dye Loading:
-
Wash the cells with a physiological buffer (e.g., HBSS).
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye in the buffer for 30-60 minutes at room temperature or 37°C.
-
Wash the cells to remove excess dye and allow for de-esterification of the AM ester.
-
-
This compound Application and Imaging:
-
Add the dark-adapted (trans)-AzoLPA to the cells at the desired concentration.
-
Mount the dish on a fluorescence microscope equipped with a light source for photoactivation (e.g., a 365 nm LED) and the appropriate filters for the calcium indicator.
-
Begin imaging to establish a baseline fluorescence.
-
To activate this compound, illuminate the cells with 365 nm light.
-
Record the changes in intracellular calcium concentration as indicated by the change in fluorescence of the calcium indicator.
-
To deactivate this compound, illuminate the cells with 460 nm light and observe the reversal of the calcium signal.
-
RhoA Activation Assay
This protocol measures the activation of the small GTPase RhoA, a key downstream effector of Gα12/13-coupled LPA receptors.
-
Cell Culture and Stimulation:
-
Culture cells to near confluency and serum-starve overnight to reduce basal RhoA activity.
-
Treat the cells with dark-adapted (trans)-AzoLPA.
-
Expose the cells to 365 nm light for a defined period to activate this compound and stimulate the LPA receptors.
-
-
Cell Lysis:
-
Pull-down of Active RhoA:
-
Incubate the cell lysates with a GST-fusion protein of the Rho-binding domain (RBD) of a Rho effector (e.g., Rhotekin) coupled to glutathione-agarose beads. The RBD specifically binds to the active, GTP-bound form of RhoA.[1][8]
-
Incubate for 45-60 minutes at 4°C with gentle rotation.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Detection of Active RhoA:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Detect the amount of active RhoA by Western blotting using a RhoA-specific primary antibody and a suitable secondary antibody.
-
cAMP Assay
This protocol is used to measure changes in intracellular cyclic AMP (cAMP) levels, which are modulated by Gαi/o- and Gαs-coupled LPA receptors.
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and culture to the desired density.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
For Gαi/o-coupled receptors, stimulate the cells with an agent that increases basal cAMP levels, such as forskolin.
-
Add dark-adapted (trans)-AzoLPA to the wells.
-
-
Photoactivation and Measurement:
-
Expose the plate to 365 nm light to activate this compound.
-
Incubate for a specified time to allow for changes in cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based assays) according to the manufacturer's instructions.[2][9][10]
-
Applications in Research and Drug Development
This compound is a versatile tool with numerous applications in both basic research and drug development:
-
Deconvoluting LPA Receptor Signaling: By selectively activating LPA receptors with light, researchers can dissect the specific downstream signaling pathways and cellular responses mediated by individual receptor subtypes in complex biological systems.
-
Studying Receptor Desensitization and Trafficking: The ability to precisely control the timing and duration of receptor activation allows for detailed studies of the kinetics of receptor desensitization, internalization, and recycling.
-
High-Throughput Screening: this compound can be incorporated into high-throughput screening platforms to identify novel LPA receptor agonists and antagonists. By using light to control receptor activation, it is possible to develop more robust and reproducible assays.
-
In Vivo Studies: In principle, this compound could be used in vivo to study the physiological and pathological roles of LPA signaling in living organisms with high spatiotemporal control, although this application requires further development and validation.
Conclusion
This compound represents a significant advancement in the study of lysophosphatidic acid signaling. Its photoswitchable nature provides an unprecedented level of control over LPA receptor activity, enabling researchers to probe the intricacies of this complex signaling network with high precision. As a tool for basic research, this compound will continue to illuminate the specific roles of different LPA receptor subtypes in health and disease. In the context of drug development, it offers a novel platform for the discovery and characterization of new therapeutic agents targeting the LPA signaling pathway. The continued development and application of this compound and other photoswitchable lipids will undoubtedly deepen our understanding of lipid signaling and open new avenues for therapeutic intervention.
References
- 1. abcam.com [abcam.com]
- 2. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoswitchable Isoprenoid Lipids Enable Optical Control of Peptide Lipidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photochemical E (trans) â Z (cis) Isomerization in Substituted 1-Naphthylacrylates [acs.figshare.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. Activation of RhoA by Lysophosphatidic Acid and Gα12/13 Subunits in Neuronal Cells: Induction of Neurite Retraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Photoswitchable Lipids for Researchers, Scientists, and Drug Development Professionals
Introduction
Photoswitchable lipids are synthetic lipid molecules engineered to respond to light, offering unprecedented spatiotemporal control over the structure and function of lipid membranes. These "photolipids" incorporate a photoswitchable moiety, most commonly an azobenzene group, within their hydrophobic tails. This allows for reversible isomerization between two distinct states—a planar trans isomer and a bent cis isomer—upon illumination with specific wavelengths of light. This reversible change in molecular geometry provides a powerful tool to remotely and non-invasively modulate the biophysical properties of lipid bilayers, influence the activity of membrane-associated proteins, and trigger the release of encapsulated cargo from liposomes. This technical guide provides a comprehensive overview of photoswitchable lipids, including their properties, synthesis, and applications, with a focus on providing researchers with the detailed information necessary to incorporate these innovative tools into their work.
Core Concepts of Photoswitchable Lipids
The functionality of photoswitchable lipids is rooted in the photoisomerization of their embedded light-sensitive groups. Azobenzene-based lipids are the most extensively studied class. In their thermally stable ground state, the azobenzene moiety exists in the elongated trans configuration. Upon exposure to ultraviolet (UV) or, in the case of red-shifted variants, visible light, it undergoes a conformational change to the bent cis state. This process is reversible, and the cis isomer can revert to the trans form upon irradiation with a different wavelength of light (typically blue or green light) or through thermal relaxation.[1][2]
This seemingly simple molecular transformation has profound consequences at the membrane level. The transition from the linear trans isomer to the bulky cis isomer disrupts the orderly packing of lipids in the bilayer. This disruption leads to a range of measurable changes in membrane properties, including:
-
Increased membrane fluidity: The bent cis isomers create more free volume within the bilayer, increasing the mobility of surrounding lipids.[3]
-
Decreased membrane thickness: The bent shape of the cis isomer causes a reduction in the overall thickness of the lipid bilayer.[4]
-
Increased membrane permeability: The disruption of lipid packing can lead to the formation of transient pores, increasing the permeability of the membrane to ions and small molecules.[3]
-
Changes in membrane curvature and elasticity: The altered shape of the photoswitchable lipids can influence the bending rigidity and spontaneous curvature of the membrane.
These light-induced changes in membrane properties form the basis for the diverse applications of photoswitchable lipids in research and drug development.
Key Photoswitchable Lipids: Properties and Characteristics
Several photoswitchable lipids have been synthesized and characterized, each with unique properties. The most common examples include AzoPC, red-AzoPC, and FAAzo-4.
| Photoswitchable Lipid | Isomerization Wavelengths (trans to cis) | Isomerization Wavelengths (cis to trans) | Key Features |
| AzoPC | ~365 nm (UV-A)[4] | ~450 nm (Blue)[4] | Well-characterized; significant impact on membrane properties. |
| red-AzoPC | ≥630 nm (Red)[5] | ~460 nm (Blue) / Green[5] | Red-shifted absorption allows for deeper tissue penetration and reduced phototoxicity.[6] |
| trans-FAAzo-4 | ~365 nm (UV-A)[2] | ~460 nm (Blue)[2] | A photoswitchable fatty acid analog used to control mechanosensitive ion channels.[7] |
Table 1: Photophysical Properties of Common Photoswitchable Lipids. This table summarizes the key isomerization wavelengths for commonly used photoswitchable lipids.
The photoisomerization of these lipids leads to quantifiable changes in the biophysical properties of the lipid membranes they are incorporated into.
| Photoswitchable Lipid | Change in Area per Lipid (trans to cis) | Change in Bilayer Thickness (trans to cis) |
| AzoPC | Increase of >30%[4] | Decrease of ~20%[4] |
| red-AzoPC | Minor influence on overall area expansion[6] | Minor influence on overall bilayer thickness[6] |
Table 2: Quantitative Effects of Photoswitchable Lipids on Membrane Properties. This table highlights the significant impact of AzoPC isomerization on membrane dimensions, while noting the more subtle effects of red-AzoPC.
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and application of photoswitchable lipids.
Synthesis of Photoswitchable Lipids
The synthesis of photoswitchable lipids typically involves the incorporation of a photoswitchable fatty acid into a lipid backbone. The following is a general synthetic scheme for azobenzene-containing fatty acids and their subsequent coupling to a lysophospholipid to generate a photoswitchable phosphatidylcholine like AzoPC.
General Synthesis of an Azobenzene Fatty Acid:
A common method for synthesizing azobenzene derivatives is through a diazonium coupling reaction.
Synthesis of red-AzoPC:
Red-shifted azobenzenes can be synthesized through methods like ortho-lithiation followed by coupling with aryldiazonium salts. The resulting red-shifted fatty acid can then be incorporated into a lysophospholipid.[4]
Preparation of Photoswitchable Liposomes (Azosomes)
Photoswitchable liposomes, often termed "azosomes," can be prepared using the thin-film hydration method followed by extrusion.
Protocol:
-
Lipid Film Formation:
-
Dissolve the desired lipids, including the photoswitchable lipid (e.g., AzoPC), in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask. A typical molar ratio for creating stable, photosensitive vesicles is a mixture of a structural lipid like DSPC, cholesterol, a PEGylated lipid for stability, and the photoswitchable lipid.[4]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or gentle agitation above the phase transition temperature of the lipids. The buffer can contain the drug or molecule to be encapsulated.
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated 10-20 times.
-
Light-Triggered Drug Release
The light-induced increase in membrane permeability can be harnessed to trigger the release of encapsulated cargo from photoswitchable liposomes.
Protocol:
-
Prepare Drug-Loaded Azosomes: Prepare photoswitchable liposomes encapsulating a fluorescent dye (e.g., calcein) or a therapeutic agent (e.g., doxorubicin) using the protocol described above.[4]
-
Purification: Remove any unencapsulated drug or dye by size-exclusion chromatography or dialysis.
-
Light Irradiation:
-
Place the azosome solution in a cuvette or on a microscope slide.
-
Irradiate the sample with the appropriate wavelength of light to induce trans-to-cis isomerization (e.g., 365 nm for AzoPC).
-
-
Quantify Release:
-
Monitor the release of the encapsulated content over time. For fluorescent dyes, this can be done by measuring the increase in fluorescence as the self-quenching is relieved upon release. For drugs, techniques like HPLC or UV-Vis spectroscopy can be used to quantify the amount released into the surrounding medium.
-
Characterization of Membrane Dynamics using Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a powerful technique to measure the lateral diffusion of lipids and proteins within a membrane.
Protocol:
-
Prepare Supported Lipid Bilayer (SLB) or Giant Unilamellar Vesicles (GUVs):
-
Form a supported lipid bilayer containing a small percentage of fluorescently labeled lipids and the photoswitchable lipid on a glass coverslip.
-
Alternatively, prepare GUVs incorporating the same lipid mixture.
-
-
Imaging Setup:
-
Mount the sample on a confocal microscope equipped with lasers for both imaging and photobleaching.
-
-
FRAP Measurement:
-
Acquire a pre-bleach image of the membrane at low laser power.
-
Use a high-intensity laser to photobleach a defined region of interest (ROI).
-
Acquire a time-series of images of the ROI at low laser power to monitor the recovery of fluorescence as unbleached lipids diffuse into the bleached area.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the ROI over time.
-
Fit the recovery curve to a diffusion model to extract the diffusion coefficient and the mobile fraction of the fluorescently labeled lipids.
-
-
Photoswitching:
-
Irradiate the entire sample with the appropriate wavelength to induce isomerization of the photoswitchable lipids and repeat the FRAP measurement to determine the effect of the cis isomers on lipid diffusion.
-
Applications in Research and Drug Development
The ability to precisely control membrane properties with light opens up a wide range of applications for photoswitchable lipids:
-
Drug Delivery: Light-triggered release from photoswitchable liposomes allows for targeted drug delivery to specific tissues, minimizing off-target effects. The use of red-shifted photoswitches like red-AzoPC is particularly promising for in vivo applications due to the deeper tissue penetration of red light.[4][6]
-
Controlling Protein Function: Many membrane proteins are sensitive to the biophysical properties of the lipid bilayer. Photoswitchable lipids can be used to optically control the activity of mechanosensitive ion channels and other membrane proteins.[7]
-
Studying Membrane Biology: Photoswitchable lipids provide a non-invasive tool to study fundamental aspects of membrane biology, such as lipid-protein interactions, domain formation, and membrane fusion.[3]
-
Optogenetics and Photopharmacology: Photoswitchable lipids are valuable tools in the fields of optogenetics and photopharmacology, enabling the light-based control of cellular signaling pathways with high spatiotemporal resolution.
Conclusion
Photoswitchable lipids represent a versatile and powerful class of smart materials with significant potential in both fundamental research and therapeutic applications. Their ability to respond to light in a reversible manner allows for unprecedented control over the complex environment of the cell membrane. As research in this field continues to advance, with the development of new photoswitches with improved photophysical properties and more sophisticated delivery systems, the impact of photoswitchable lipids on biology and medicine is expected to grow significantly. This guide provides a solid foundation for researchers looking to harness the power of light to manipulate and study lipid membranes, paving the way for new discoveries and innovative therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. avantiresearch.com [avantiresearch.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. liposomes.ca [liposomes.ca]
- 5. researchgate.net [researchgate.net]
- 6. Optical Membrane Control with Red Light Enabled by Red-Shifted Photolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
The Dawn of Photopharmacology: A Technical Guide to the Discovery and Development of AzoLPA
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, development, and application of AzoLPA, a photoswitchable analog of the signaling lipid Lysophosphatidic Acid (LPA). Tailored for researchers, scientists, and professionals in drug development, this document details the core principles of this compound, its mechanism of action, quantitative data on its activity, and detailed experimental protocols.
Introduction: Shedding Light on Lipid Signaling
Lysophosphatidic acid (LPA) is a ubiquitous signaling phospholipid that regulates a wide array of cellular processes by activating a family of G protein-coupled receptors (GPCRs), namely LPA₁₋₆.[1] Its involvement in fundamental physiological and pathological processes, including cell proliferation, migration, and survival, has made the LPA signaling axis a compelling target for therapeutic intervention.[2] However, the pleiotropic effects of LPA and the broad expression of its receptors present challenges for traditional pharmacological approaches.
The advent of photopharmacology offers a novel strategy to overcome these limitations. By incorporating photoswitchable moieties into bioactive molecules, it is possible to control their activity with high spatiotemporal precision using light. This compound emerges from this paradigm as a powerful tool to dissect LPA signaling pathways and as a potential therapeutic agent with light-guided activity.[3]
This compound is a synthetic analog of LPA where an azobenzene group is integrated into the acyl chain.[3] This modification allows for the reversible isomerization of the molecule between two distinct forms: a thermally stable trans-isomer and a metastable cis-isomer. These isomers exhibit differential activity at LPA receptors, with the bent cis-form generally displaying higher agonistic activity.[3][4] The photoisomerization is typically achieved using UV-A light (around 365 nm) to induce the trans to cis switch and blue light (around 460 nm) or thermal relaxation to revert to the trans state.[3]
Quantitative Data: Receptor Activation Profile of this compound Isomers
The differential activity of the cis and trans isomers of this compound has been quantified across several LPA receptor subtypes. The following table summarizes the half-maximal effective concentration (EC₅₀) values for LPA (18:1), trans-AzoLPA, and cis-AzoLPA in inducing intracellular calcium release in various cell lines stably expressing specific LPA receptors.[4]
| Receptor | Cell Line | Ligand | EC₅₀ (nM) |
| LPA₁ | RH7777 | LPA (18:1) | 1.5 |
| trans-AzoLPA | >1000 | ||
| cis-AzoLPA | 25 | ||
| LPA₂ | MEF | LPA (18:1) | 5 |
| trans-AzoLPA | >1000 | ||
| cis-AzoLPA | 100 | ||
| LPA₃ | RH7777 | LPA (18:1) | 2 |
| trans-AzoLPA | Weak Agonism | ||
| cis-AzoLPA | Weak Agonism | ||
| LPA₄ | CHO | LPA (18:1) | 10 |
| trans-AzoLPA | >1000 | ||
| cis-AzoLPA | 150 | ||
| LPA₅ | B103 | LPA (18:1) | 3 |
| trans-AzoLPA | Potent Agonism | ||
| cis-AzoLPA | Potent Agonism |
Data normalized to the maximal response of LPA (18:1) for each receptor.[4]
Signaling Pathways and Experimental Workflows
The activation of LPA receptors by this compound initiates downstream signaling cascades. The primary pathway involves the coupling to heterotrimeric G proteins, leading to the activation of various effector enzymes and the modulation of second messenger levels.
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on intracellular calcium mobilization.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from commercially available precursors. The following is a summarized protocol based on published methods.[3]
Step 1: Phosphorylation of (S)-Glycidol (S)-glycidol is reacted with di-tert-butyl-N,N-diisopropyl phosphoramidite followed by an oxidation step to yield the phosphorylated glycidol derivative.
Step 2: Acylation The phosphorylated glycidol is then acylated using a mixture of FAAzo-4 (an azobenzene-containing fatty acid) and its corresponding cesium salt to produce the protected phosphoester.
Step 3: Deprotection The final step involves the removal of the protecting groups using trifluoroacetic acid (TFA) to yield this compound.
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium concentration changes in response to photoswitching of this compound.
Materials:
-
HEK293 cells endogenously expressing the LPA₁ receptor (or other suitable cell lines).[4]
-
Fura-2 AM or other suitable calcium-sensitive dyes.
-
trans-AzoLPA stock solution (in DMSO).
-
Ki16425 (LPA₁/LPA₃ antagonist) for control experiments.
-
Microplate reader with fluorescence detection and injectors.
-
UV-A (e.g., 365 nm) and blue light (e.g., 460 nm) sources for photoisomerization.
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS) and incubate with Fura-2 AM (or another calcium dye) according to the manufacturer's instructions.
-
Washing: After incubation, wash the cells to remove any extracellular dye.
-
Compound Addition: Add the desired concentration of trans-AzoLPA to the wells. For antagonist controls, co-incubate with Ki16425.
-
Baseline Measurement: Place the plate in the microplate reader and record the baseline fluorescence for a set period.
-
Photoactivation: Irradiate the wells with UV-A light to convert trans-AzoLPA to the active cis-AzoLPA.
-
Response Measurement: Immediately after irradiation, measure the fluorescence intensity to detect the increase in intracellular calcium.
-
Photodeactivation: Subsequently, irradiate the wells with blue light to revert cis-AzoLPA to the inactive trans-form.
-
Recovery Measurement: Continue to record the fluorescence to observe the decay of the calcium signal.
-
Data Analysis: Normalize the fluorescence data to the baseline and express as a change in fluorescence ratio or concentration.
Neurite Retraction Assay
This assay is used to assess the morphological changes in neuronal cells induced by the activation of LPA receptors by this compound.
Materials:
-
Neuroblastoma cell line (e.g., N1E-115) or primary neurons.
-
Cell culture medium and supplements.
-
trans-AzoLPA stock solution (in DMSO).
-
Microscopy setup with environmental control and light sources for photoisomerization.
Procedure:
-
Cell Plating: Plate neuroblastoma cells on a suitable substrate and culture until they extend neurites.
-
Compound Addition: Replace the culture medium with a medium containing the desired concentration of trans-AzoLPA.
-
Baseline Imaging: Acquire baseline images of the cells, capturing the initial neurite length and morphology.
-
Photoactivation: Irradiate a defined region of interest with UV-A light to activate this compound.
-
Time-Lapse Imaging: Acquire time-lapse images of the irradiated and non-irradiated areas to monitor changes in neurite length and morphology over time.
-
Data Analysis: Quantify the change in neurite length in response to photoactivated this compound and compare it to control conditions.
Conclusion and Future Directions
This compound represents a significant advancement in the study of lysophospholipid signaling. Its ability to be controlled by light provides an unprecedented level of precision for activating LPA receptors, enabling the elucidation of their complex roles in cellular physiology and disease. The data and protocols presented in this guide offer a foundational resource for researchers seeking to employ this innovative tool.
Future developments in this field may focus on the design of this compound analogs with altered photochemical properties, such as red-shifted activation wavelengths for deeper tissue penetration, and receptor subtype-selective photoswitchable ligands. These next-generation tools will undoubtedly further unravel the intricacies of LPA signaling and may pave the way for novel phototherapies for a range of diseases, including cancer and fibrosis.
References
The Photopharmacology of AzoLPA: A Technical Guide to its Role in G-protein Coupled Receptor (GPCR) Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AzoLPA is a synthetic, photoswitchable analog of lysophosphatidic acid (LPA), a bioactive lipid that signals through a family of G-protein coupled receptors (GPCRs). By incorporating an azobenzene moiety into the acyl chain of LPA, this compound provides a powerful tool for the spatiotemporal control of LPA receptor activity. This molecule can be reversibly isomerized between a more active cis state and a less active trans state using light of specific wavelengths, allowing for precise optical control of GPCR activation and downstream signaling. This technical guide provides an in-depth overview of this compound's interaction with LPA receptors, including quantitative data on its activity, detailed experimental protocols for its use, and a visualization of the relevant signaling pathways.
Data Presentation: Quantitative Pharmacology of this compound
The activity of the cis and trans isomers of this compound has been characterized at several LPA receptor subtypes. The primary endpoint for quantifying this activity is typically calcium mobilization, a hallmark of Gq-coupled GPCR activation. The following table summarizes the available quantitative data, with EC50 values estimated from published concentration-response curves.
| Receptor Subtype | Ligand Isomer | EC50 (µM) | Maximal Response (% of LPA) | G-protein Coupling |
| LPA1 | cis-AzoLPA | ~1 | ~100% | Gi/o, Gq, G12/13 |
| trans-AzoLPA | >10 | ~20% | ||
| LPA2 | cis-AzoLPA | ~0.5 | ~100% | Gi/o, Gq, G12/13 |
| trans-AzoLPA | >10 | ~10% | ||
| LPA3 | cis-AzoLPA | Weak Agonist | Low | Gi/o, Gq |
| trans-AzoLPA | Weak Agonist | Low | ||
| LPA4 | cis-AzoLPA | ~2 | ~80% | Gs, Gi/o, Gq, G12/13 |
| trans-AzoLPA | >10 | ~15% | ||
| LPA5 | cis-AzoLPA | Potent Agonist | High | Gq, G12/13 |
| trans-AzoLPA | Potent Agonist | High | ||
| LPA6 | cis-AzoLPA | Not Reported | Not Reported | G12/13 |
| trans-AzoLPA | Not Reported | Not Reported |
Note: The EC50 values are estimations based on graphical data from West et al., 2020. The maximal response is relative to the effect of the endogenous ligand, LPA. LPA receptor G-protein coupling is based on established literature.[1][2]
Signaling Pathways
LPA receptors couple to a variety of heterotrimeric G proteins, leading to the activation of diverse downstream signaling cascades. The activation of these pathways by this compound is dependent on the receptor subtype and the isomeric state of the this compound molecule.
References
An In-depth Technical Guide to the Cis-Trans Isomerization of AzoLPA
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the core principles governing the cis-trans isomerization of AzoLPA, a photoswitchable lysophosphatidic acid receptor agonist. This document details the photochemical properties, biological activity, and experimental protocols associated with this compound, offering a foundational resource for its application in photopharmacology and cell signaling research.
Introduction to this compound
This compound is a synthetic analog of lysophosphatidic acid (LPA) that incorporates a photoswitchable azobenzene moiety within its acyl chain. This molecular design allows for the reversible control of its biological activity using light. The isomerization of the azobenzene group between its trans and cis conformations alters the shape of the this compound molecule, leading to differential activation of LPA receptors. The cis isomer, induced by ultraviolet (UV) light, is a more potent agonist at several LPA receptor subtypes compared to the thermodynamically more stable trans isomer, which is favored in the dark or under blue/green light. This property makes this compound a powerful tool for the spatiotemporal control of LPA signaling pathways.
Photochemical Properties of this compound
The reversible isomerization of this compound between its trans and cis forms is the foundation of its utility as a photopharmaceutical. This process is governed by the wavelength of incident light and the intrinsic thermal stability of the cis isomer.
Photoisomerization
The trans-to-cis isomerization of this compound is typically induced by irradiation with UV light, with maximal efficiency around 365 nm. Conversely, the cis-to-trans isomerization can be driven by visible light, often in the blue or green spectrum (around 460 nm), or it can occur spontaneously through thermal relaxation.[1]
Table 1: Quantitative Data on this compound Isomerization
| Parameter | Value | Conditions |
| trans → cis Photoisomerization | ||
| Wavelength (λmax) | ~365 nm | Chloroform |
| Quantum Yield (Φtrans→cis) | 35.4% | Upon irradiation at 365 nm |
| cis → trans Photoisomerization | ||
| Wavelength (λmax) | ~436 nm or ~533 nm | Chloroform |
| Quantum Yield (Φcis→trans) | 39% | Upon irradiation at 436 nm |
| Thermal Relaxation | ||
| Half-life (t1/2) of cis isomer | Not explicitly found for this compound, but related azobenzene derivatives range from hours to days.[2][3] | Varies with solvent and temperature |
Note: Quantitative data for this compound is limited in the public domain. The provided quantum yield values are for a closely related compound, AzoLA, and serve as an estimate.[4] Further experimental characterization of this compound is recommended.
UV-Vis Absorption Spectra
The photoisomerization of this compound can be monitored by UV-Vis spectroscopy. The trans isomer typically exhibits a strong π-π* absorption band in the UV region and a weaker n-π* band in the visible region. Upon conversion to the cis isomer, the intensity of the π-π* band decreases, while the n-π* band may shift and change in intensity. The presence of an isosbestic point, a wavelength at which the absorbance of the two isomers is equal, indicates a clean conversion between the two forms.
Biological Activity and Signaling Pathways
The two isomers of this compound exhibit differential activity at LPA receptors, which are G protein-coupled receptors (GPCRs) that mediate a wide range of cellular processes. The cis isomer of this compound is a more potent agonist for LPA receptors 1, 2, and 4.[1]
Receptor Specificity and G Protein Coupling
This compound's effects are primarily mediated through the activation of specific LPA receptors, which in turn couple to various heterotrimeric G proteins to initiate downstream signaling cascades.
-
LPA Receptor 1 (LPA1): Couples to Gi/o, Gq/11, and G12/13 proteins.[1][2]
-
LPA Receptor 2 (LPA2): Couples to Gi/o, Gq/11, and G12/13 proteins.[1][2]
-
LPA Receptor 4 (LPA4): Couples to Gs, Gi/o, Gq/11, and G12/13 proteins.[5][6]
The preferential activation of these G proteins by cis-AzoLPA leads to distinct cellular responses.
Downstream Signaling Pathways
The activation of LPA receptors by cis-AzoLPA triggers a variety of downstream signaling events. The following diagrams illustrate the key pathways initiated by the activation of LPA1, LPA2, and LPA4.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the study of this compound isomerization and its biological activity.
UV-Vis Spectroscopy for Monitoring Isomerization
This protocol outlines the procedure for monitoring the photoisomerization of this compound using a UV-Vis spectrophotometer.
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol, chloroform) in a quartz cuvette. The concentration should be adjusted to yield an absorbance maximum between 1 and 1.5 for the trans isomer.
-
Dark Adaptation: Keep the sample in the dark for a sufficient time to ensure complete thermal relaxation to the trans isomer.
-
Trans Spectrum: Record the UV-Vis absorption spectrum of the dark-adapted solution. This represents the spectrum of the pure trans isomer.
-
Photoisomerization to Cis: Irradiate the sample with a light source at ~365 nm (e.g., a UV lamp or LED) directly in the spectrophotometer. Record spectra at intervals until no further changes are observed, indicating that the photostationary state (a mixture of cis and trans isomers) has been reached.
-
Photoisomerization to Trans: Subsequently, irradiate the sample with visible light (>450 nm) to promote the conversion back to the trans isomer and record the final spectrum.
-
Data Analysis: Analyze the spectral data to determine the λmax for both isomers and identify any isosbestic points.
HPLC for Isomer Separation
High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the cis and trans isomers of this compound.
Table 2: HPLC Method for this compound Isomer Separation
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water, both containing a suitable buffer (e.g., 0.1% formic acid). |
| Flow Rate | 1 mL/min |
| Detection | UV detector at a wavelength where both isomers have significant absorbance (e.g., the isosbestic point or the λmax of the trans isomer). |
| Injection Volume | 10-20 µL |
Note: The specific gradient and buffer system may need to be optimized for your specific HPLC system and this compound sample.
Cell-Based Calcium Imaging Assay
This protocol describes how to measure changes in intracellular calcium concentration in response to photoswitching this compound, a common readout for the activation of Gq-coupled LPA receptors.
Procedure:
-
Cell Culture and Loading:
-
Plate cells expressing the target LPA receptor (e.g., HEK293T cells) on a glass-bottom dish suitable for microscopy.
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
-
Microscopy Setup:
-
Place the dish on an inverted fluorescence microscope equipped with an appropriate filter set for the chosen calcium indicator and light sources for photoisomerization (e.g., 365 nm and 460 nm LEDs).
-
-
Baseline Measurement:
-
Perfuse the cells with a physiological buffer and record the baseline fluorescence for a few minutes.
-
-
Application of trans-AzoLPA:
-
Add dark-adapted (trans) this compound to the perfusion buffer and record the cellular response.
-
-
Photoactivation to cis-AzoLPA:
-
While continuing to record, irradiate the cells with 365 nm light to convert this compound to its cis form and observe the change in intracellular calcium.
-
-
Deactivation to trans-AzoLPA:
-
Switch the irradiation to 460 nm light to revert this compound to its trans form and monitor the return to baseline calcium levels.
-
-
Data Analysis:
-
Analyze the fluorescence intensity changes over time to quantify the calcium response to each isomer of this compound.
-
Conclusion
This compound represents a significant advancement in the field of photopharmacology, offering precise optical control over LPA receptor signaling. Understanding its cis-trans isomerization, photochemical properties, and the downstream signaling pathways it modulates is crucial for its effective application in research and drug development. This guide provides a foundational framework for scientists to design and execute experiments utilizing this powerful molecular tool. Further characterization of this compound's quantitative photochemical parameters will undoubtedly enhance its utility and broaden its applications.
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arylazopyrazoles: Azoheteroarene Photoswitches Offering Quantitative Isomerization and Long Thermal Half-Lives | Chem-Station Int. Ed. [en.chem-station.com]
- 4. iris.cnr.it [iris.cnr.it]
- 5. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LPA(4)/GPR23 is a lysophosphatidic acid (LPA) receptor utilizing G(s)-, G(q)/G(i)-mediated calcium signaling and G(12/13)-mediated Rho activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AzoLPA in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing AzoLPA, a photoswitchable lysophosphatidic acid (LPA) analog, for the precise spatiotemporal control of LPA receptor signaling in live-cell imaging applications. This compound enables researchers to optically control cellular processes regulated by LPA, offering a powerful tool for studying cell signaling, migration, and neuronal dynamics.
Introduction to this compound
This compound is a synthetic, photoswitchable lipid that incorporates an azobenzene moiety into the acyl chain of lysophosphatidic acid.[1][2][3] This modification allows for the reversible isomerization of the molecule between a trans and a cis configuration using light of specific wavelengths. The cis isomer, induced by UV-A light (e.g., 365 nm), is the more biologically active form, potently activating LPA receptors.[1][4] Conversely, the trans isomer, which is favored in the dark-adapted state or upon irradiation with blue light (e.g., 460 nm), exhibits significantly reduced activity.[1][4] This optical control allows for the precise initiation and termination of LPA signaling in living cells with high spatial and temporal resolution.
Key Features of this compound:
-
Optical Control: Reversible activation and deactivation of LPA signaling using light.
-
High Spatiotemporal Resolution: Precise control over where and when LPA signaling is activated.
-
Biological Activity: The cis form of this compound effectively mimics the action of endogenous LPA, activating LPA receptors and downstream signaling pathways.[1]
-
Versatility: Applicable to a range of live-cell imaging assays to study diverse LPA-mediated processes.
Signaling Pathway of LPA and this compound
Lysophosphatidic acid (LPA) is a signaling phospholipid that exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), primarily LPA receptors 1-6 (LPA₁₋₆).[1] Activation of these receptors initiates a variety of downstream signaling cascades, influencing a wide array of cellular functions including proliferation, survival, cytoskeletal rearrangement, and migration.
The cis isomer of this compound, generated upon 365 nm light exposure, binds to and activates LPA receptors, triggering these downstream pathways. The subsequent application of 460 nm light isomerizes this compound back to the less active trans form, effectively switching off the signal.
Data Presentation
The following tables summarize key quantitative parameters for the use of this compound in live-cell imaging, derived from published literature and optimized for practical application.
Table 1: this compound Photophysical Properties
| Property | Value | Reference |
| Activation Wavelength (trans to cis) | 365 nm | [1][4] |
| Deactivation Wavelength (cis to trans) | 460 nm | [1][4] |
| Isomer in Dark-Adapted State | trans | [1][4] |
Table 2: Recommended Starting Concentrations for this compound in Live-Cell Assays
| Assay | Cell Type | Recommended Starting Concentration | Incubation Time | Reference |
| Calcium Imaging | HEK293T | 25 - 100 nM | 15 - 30 min | [4] |
| Neurite Retraction | PC12, Cortical Neurons | 50 - 200 nM | 30 - 60 min | [1] |
| Cell Migration | Fibroblasts, Cancer Cells | 50 - 500 nM | 30 - 60 min | General Guidance |
Table 3: Example Photoactivation Parameters
| Assay | Light Source | Wavelength | Intensity | Duration |
| Activation (trans to cis) | LED or Laser | 365 nm | 1-5 mW/cm² | 100 - 500 ms |
| Deactivation (cis to trans) | LED or Laser | 460 nm | 5-10 mW/cm² | 200 - 1000 ms |
Note: These are starting parameters and should be optimized for the specific cell type, microscope setup, and experimental goals to minimize phototoxicity.
Experimental Protocols
The following are detailed protocols for key experiments using this compound in live-cell imaging.
Protocol 1: Live-Cell Calcium Imaging with this compound
This protocol describes how to optically control intracellular calcium mobilization using this compound.
Materials:
-
This compound (stock solution in DMSO or ethanol)
-
HEK293T cells (or other cell line of interest)
-
Culture medium (e.g., DMEM)
-
Fura-2 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other imaging buffer
-
Confocal or widefield fluorescence microscope with 365 nm and 460 nm light sources
Experimental Workflow:
Methodology:
-
Cell Preparation: Seed HEK293T cells onto glass-bottom imaging dishes and grow to 70-80% confluency.
-
Calcium Indicator Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Remove culture medium, wash cells once with HBSS, and incubate with the loading solution for 30-45 minutes at 37°C.
-
-
This compound Incubation:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS containing the desired final concentration of this compound (start with 25-100 nM) and incubate for 15-30 minutes at room temperature in the dark.
-
-
Imaging:
-
Place the dish on the microscope stage, equipped with an environmental chamber to maintain 37°C.
-
Acquire baseline fluorescence images.
-
To activate LPA signaling, deliver a pulse of 365 nm light to the region of interest.
-
Immediately begin time-lapse imaging to record the increase in intracellular calcium.
-
To deactivate the signal, deliver a pulse of 460 nm light and continue imaging to observe the return to baseline calcium levels.
-
Protocol 2: Optical Control of Neurite Retraction with this compound
This protocol details the use of this compound to induce and study neurite retraction in a spatially controlled manner.
Materials:
-
This compound
-
PC12 cells or primary neurons
-
Nerve Growth Factor (NGF) for PC12 cell differentiation
-
Culture medium and appropriate supplements
-
Live-cell imaging system with phase-contrast or DIC optics and 365 nm/460 nm illumination
Experimental Workflow:
Methodology:
-
Cell Culture and Differentiation:
-
Plate PC12 cells on collagen-coated dishes.
-
Differentiate the cells by treating with 50-100 ng/mL NGF for 2-5 days until neurites are well-extended.
-
-
This compound Treatment:
-
Gently replace the culture medium with pre-warmed imaging buffer containing 50-200 nM this compound.
-
Incubate for 30-60 minutes in the dark at 37°C.
-
-
Live-Cell Imaging and Photoactivation:
-
Mount the dish on the microscope stage.
-
Using phase-contrast or DIC optics, identify and focus on a cell with clear neurites.
-
Acquire baseline images.
-
Use a focused 365 nm light source to illuminate a specific region of a neurite to induce local activation of this compound.
-
Immediately begin time-lapse imaging to capture the dynamics of neurite retraction.
-
After observing retraction, the same region can be illuminated with 460 nm light to study the potential for recovery or cessation of retraction.
-
Protocol 3: this compound-Mediated Cell Migration Assay (Wound Healing)
This protocol outlines how to use this compound to optically guide cell migration in a wound healing (scratch) assay.
Materials:
-
This compound
-
Fibroblasts, endothelial cells, or cancer cells
-
Culture inserts or a sterile pipette tip for creating a "wound"
-
Live-cell imaging system with phase-contrast optics and patterned illumination capabilities (e.g., DMD or galvo-scanning system)
Experimental Workflow:
Methodology:
-
Creating the Cell Monolayer and Wound:
-
Seed cells in a culture dish and grow them to full confluency.
-
Create a cell-free gap by either removing a culture insert or gently scratching the monolayer with a sterile pipette tip.
-
Wash gently with PBS to remove dislodged cells.
-
-
This compound Incubation:
-
Replace the medium with imaging medium containing 50-500 nM this compound.
-
Incubate for 30-60 minutes at 37°C.
-
-
Photo-stimulation and Imaging:
-
Place the dish on the microscope.
-
Define a region of interest for photoactivation along one edge of the wound.
-
Use a patterned illumination system to repeatedly deliver pulses of 365 nm light to this region to create a chemotactic gradient of active cis-AzoLPA.
-
Acquire time-lapse phase-contrast images over several hours to monitor the migration of cells into the wound.
-
Analyze the images to quantify the directionality and velocity of cell migration towards the photo-stimulated area compared to the non-stimulated edge.
-
Concluding Remarks
This compound provides an invaluable tool for the precise optical control of LPA signaling in live cells. The protocols outlined above serve as a starting point for a variety of experimental designs. Researchers are encouraged to optimize concentrations, light exposure parameters, and imaging conditions for their specific cell types and instrumentation to achieve robust and reproducible results while minimizing potential phototoxicity. The ability to dynamically control a key signaling lipid like LPA with light opens up new avenues for dissecting complex biological processes in real-time.
References
AzoLPA: A Photoswitchable Agonist for Precise Control of Lysophosphatidic Acid Receptor Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AzoLPA is a synthetic, photoswitchable agonist of lysophosphatidic acid (LPA) receptors. By incorporating a light-sensitive azobenzene moiety into the lipid backbone, this compound provides a powerful tool for the spatiotemporal control of LPA receptor signaling. This molecule can be reversibly isomerized between two forms, trans and cis, using specific wavelengths of light. The trans isomer is generally less active, while the cis isomer potently activates LPA receptors. This light-dependent activation allows for precise experimental control, enabling researchers to dissect the complex roles of LPA signaling in various physiological and pathological processes.
These application notes provide a comprehensive overview of the spectral properties of this compound, detailed protocols for its use in cell-based assays, and a schematic of the downstream signaling pathways.
Quantitative Data
The photoswitching properties of this compound are central to its utility. The molecule's activation and deactivation are triggered by light at specific wavelengths. The trans-to-cis isomerization (activation) is induced by UV light, while the cis-to-trans isomerization (deactivation) is achieved using blue light.
| Parameter | Wavelength/Value | Isomer Form | Activity |
| Activation Wavelength | 365 nm | cis-AzoLPA | High Agonist Activity |
| Deactivation Wavelength | 460 nm | trans-AzoLPA | Low Agonist Activity |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution of this compound by dissolving it in anhydrous DMSO to a final concentration of 10 mM. To minimize exposure to ambient light, perform this step in a darkened room or under red light conditions.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light. Under these conditions, the stock solution is stable for several months.
Protocol 2: Photoswitching of this compound for Cell-Based Assays
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
LED light source with peak emission at 365 nm (for activation)
-
LED light source with peak emission at 460 nm (for deactivation)
-
96-well cell culture plates
Procedure:
Activation to the cis Isomer (High Activity):
-
Dilute the this compound stock solution to the desired final concentration in cell culture medium. A typical starting concentration for cell-based assays is between 1-10 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
-
In a sterile environment, add the this compound-containing medium to the cells in the 96-well plate.
-
To activate this compound, irradiate the cells with 365 nm light. The irradiation time and intensity should be optimized for each experimental setup. A starting point is to irradiate for 5-15 minutes with a light intensity of 5-10 mW/cm².
-
Immediately following irradiation, proceed with your downstream assay (e.g., calcium imaging, cell migration assay, etc.).
Deactivation to the trans Isomer (Low Activity) or Reversion:
-
To deactivate the cis-AzoLPA or to revert the system to the baseline state, irradiate the cells with 460 nm light.
-
A similar irradiation time and intensity as the activation step can be used as a starting point (5-15 minutes, 5-10 mW/cm²).
-
Following irradiation, the majority of this compound will be in the inactive trans form.
Important Considerations:
-
Phototoxicity: It is crucial to assess the potential phototoxicity of the light sources on your cells. Include control wells that are subjected to the same irradiation protocol in the absence of this compound.
-
Thermal Relaxation: The cis isomer of azobenzene compounds can thermally relax back to the more stable trans isomer over time. The rate of this relaxation is dependent on the specific molecular structure and the environment (e.g., temperature, solvent). For this compound in aqueous environments, the cis form is relatively stable, but experiments should be designed to minimize long delays after photoactivation.
-
Light Source Calibration: The intensity of the light source should be measured at the level of the cell culture plate to ensure reproducible results.
Signaling Pathways and Visualizations
Upon activation by 365 nm light, cis-AzoLPA binds to and activates LPA receptors, which are G protein-coupled receptors (GPCRs). LPA receptors can couple to multiple G protein families, including Gαq/11, Gαi/o, Gα12/13, and Gαs, leading to the activation of a variety of downstream signaling cascades.
Caption: this compound activation and LPA receptor signaling pathway.
The provided DOT script visualizes the activation of this compound by 365 nm light and its subsequent binding to LPA receptors. This interaction triggers the coupling of various G proteins, leading to the activation of downstream effectors such as Phospholipase C (PLC), Phosphoinositide 3-kinase (PI3K), and RhoA. These signaling cascades ultimately culminate in diverse cellular responses, including calcium mobilization, cell proliferation, and migration. Deactivation of this compound with 460 nm light reverts the molecule to its less active trans form, thereby diminishing the signaling output.
Caption: Experimental workflow for using this compound in cell-based assays.
This workflow diagram outlines the key steps for conducting an experiment with this compound. It begins with cell seeding, followed by the preparation and addition of the this compound solution. The crucial photoactivation step with 365 nm light is then performed, leading to the execution of the desired cellular assay. An optional deactivation step with 460 nm light can be included to study the reversibility of the biological effects. The workflow concludes with data analysis.
AzoLPA: A Photoswitchable Agonist for Precise Spatiotemporal Control of Lysophosphatidic Acid Receptor Signaling in Neuroscience Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that plays a critical role in a myriad of physiological and pathological processes within the nervous system. It exerts its effects through a family of G protein-coupled receptors (GPCRs), designated LPA1–6, which are involved in neuronal development, survival, migration, and neurite retraction. The pleiotropic effects of LPA signaling have made it a compelling target for neuroscience research and drug development. However, the ubiquitous nature of LPA and the complexity of its signaling pathways present challenges for precise investigation.
AzoLPA is a synthetic, photoswitchable analog of LPA that offers an innovative solution to this challenge. By incorporating an azobenzene moiety into its acyl chain, this compound can be reversibly isomerized between a more active cis state and a less active trans state using light of specific wavelengths. This allows for unprecedented spatiotemporal control over LPA receptor activation, enabling researchers to dissect the intricate signaling cascades with high precision. These application notes provide detailed protocols for the use of this compound in key neuroscience experiments, including the optical control of intracellular calcium signaling and neurite retraction.
Principle of Action
This compound's functionality is based on the photoisomerization of its azobenzene core. The molecule exists in two isomeric states:
-
trans-AzoLPA: The thermodynamically stable, less active isomer. This form is predominant in the dark or after irradiation with blue light (~460 nm).
-
cis-AzoLPA: The less stable, more biologically active isomer. This form is generated upon irradiation with UV-A light (~365 nm).
This reversible photoswitching allows for the precise activation and deactivation of LPA receptors in a spatially and temporally controlled manner, providing a powerful tool for studying dynamic cellular processes in the nervous system.
Data Presentation
Table 1: Photoswitching Properties of this compound
| Property | Wavelength | Effect on this compound |
| Activation | ~365 nm (UV-A) | Isomerization to the active cis form |
| Deactivation | ~460 nm (Blue Light) | Isomerization to the less active trans form |
| Dark Adaptation | N/A | Relaxes to the trans form |
Table 2: Quantitative Data on this compound-Mediated Neuronal Responses
| Parameter | Cell Type | This compound Concentration | Photo-stimulation | Observed Effect | Reference |
| Intracellular Ca2+ Release | HEK293T cells expressing LPA receptors | 25 nM | 375 nm light | Robust increase in intracellular Ca2+ | [1][2] |
| Neurite Retraction | NG108-15 neuronal cells | 100 nM - 10 µM | 365 nm light (to generate cis-AzoLPA) | Dose-dependent increase in neurite retraction and cell rounding | [2] |
| EC50 for Cell Rounding | NG108-15 neuronal cells | cis-AzoLPA: ~300 nM | Pre-irradiated with 365 nm light | 50% of maximal cell rounding response | [2] |
| EC50 for Cell Rounding | NG108-15 neuronal cells | trans-AzoLPA: >10 µM | Dark-adapted or irradiated with 460 nm light | 50% of maximal cell rounding response | [2] |
Experimental Protocols
Protocol 1: Optical Control of Intracellular Calcium Signaling
This protocol describes how to use this compound to optically induce and reverse intracellular calcium mobilization in neuronal or LPA receptor-expressing cells.
Materials:
-
This compound
-
Neuronal cell line (e.g., NG108-15) or HEK293T cells expressing a specific LPA receptor
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Cell culture medium and supplements
-
Balanced salt solution (e.g., HBSS)
-
Fluorescence microscope equipped with an LED light source for photoactivation (e.g., 365 nm and 460 nm) and appropriate filters for calcium imaging.
-
Triton X-100 (for cell permeabilization and maximal fluorescence determination)
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes suitable for fluorescence microscopy and culture overnight.
-
On the day of the experiment, load the cells with a calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells with a balanced salt solution to remove excess dye.
-
-
This compound Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in the balanced salt solution to the desired final concentration (e.g., 25 nM).
-
Add the this compound solution to the cells. Initially, this compound will be in its less active trans form.
-
-
Baseline Measurement:
-
Acquire baseline fluorescence images to establish the resting intracellular calcium level.
-
-
Photoactivation:
-
Expose the cells to 365 nm light to isomerize this compound to its active cis form. The duration of exposure should be optimized but can start with 1 minute.
-
Immediately after photoactivation, acquire a time-lapse series of fluorescence images to monitor the increase in intracellular calcium.
-
-
Reversibility (Optional):
-
To demonstrate reversibility, subsequently expose the cells to 460 nm light to convert cis-AzoLPA back to the trans form.
-
Continue to acquire fluorescence images to observe the decay of the calcium signal.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity over time for individual cells or regions of interest.
-
Normalize the fluorescence signal (ΔF/F₀) to the baseline fluorescence.
-
For maximal response normalization, at the end of the experiment, add Triton X-100 to permeabilize the cells and saturate the calcium dye, and normalize the this compound-induced response to this maximal fluorescence.
-
Protocol 2: Light-Induced Neurite Retraction Assay
This protocol details the use of this compound to optically control neurite retraction in a neuronal cell line.
Materials:
-
This compound
-
Neuronal cell line known to retract neurites in response to LPA (e.g., NG108-15)
-
Cell culture medium and supplements
-
Plates or dishes suitable for cell culture and microscopy
-
Light source for photoactivation (365 nm and 460 nm)
-
Microscope with phase-contrast or DIC optics for imaging cell morphology
-
Image analysis software for quantifying neurite length
Procedure:
-
Cell Plating and Differentiation:
-
Plate NG108-15 cells at a low density to allow for clear visualization of individual cells and their neurites.
-
Differentiate the cells by serum starvation or using a differentiation-inducing medium for 24-48 hours to promote neurite outgrowth.
-
-
This compound Treatment:
-
Prepare solutions of trans-AzoLPA (dark-adapted or 460 nm-irradiated) and cis-AzoLPA (365 nm-irradiated for 1 minute) at various concentrations (e.g., 100 nM to 10 µM) in the differentiation medium.
-
Replace the medium in the cell culture plates with the this compound-containing medium. Include a vehicle control.
-
-
Photo-stimulation and Incubation:
-
For experiments investigating the effect of cis-AzoLPA, irradiate the corresponding plates with 365 nm light.
-
Incubate the cells for a defined period (e.g., 1-4 hours) to allow for neurite retraction to occur.
-
-
Imaging and Analysis:
-
Acquire images of the cells using phase-contrast or DIC microscopy.
-
Quantify neurite retraction by measuring the length of neurites or by scoring the percentage of cells that have rounded up and retracted their neurites.
-
Perform a dose-response analysis to determine the EC50 for both cis- and trans-AzoLPA.
-
Mandatory Visualizations
References
Application Note: Utilizing AzoLPA for Precise Spatiotemporal Control of Neurite Retraction
Introduction
Lysophosphatidic acid (LPA) is a potent bioactive phospholipid that signals through a family of G protein-coupled receptors (LPA1-6) to regulate crucial cellular processes, including neuronal development, survival, and migration. A key function of LPA in the nervous system is the induction of growth cone collapse and neurite retraction, primarily mediated through the LPA2 receptor and downstream RhoA-ROCK signaling. Studying these rapid morphological changes has been challenging due to the difficulty in precisely controlling the application of LPA. AzoLPA is a photoswitchable analog of LPA, engineered with an azobenzene moiety in its acyl chain. This modification allows for reversible control of its biological activity with light, providing an unprecedented tool for researchers to investigate LPA signaling with high spatiotemporal resolution.
Principle of this compound Action
This compound exists in two isomeric states: a thermally stable, linear trans form and a bent cis form. The trans form is significantly less active at LPA receptors. Upon irradiation with UV light (typically ~365 nm), this compound rapidly isomerizes to the cis form, which is the biologically active state that potently agonizes LPA receptors, particularly LPA2.[1][2] This activation triggers downstream signaling cascades that lead to neurite retraction. The molecule can be reverted to its inactive trans state by irradiation with blue light (~460 nm) or by allowing it to thermally relax in the dark.[1] This reversible control allows for precise on-and-off switching of LPA signaling, enabling the study of dynamic cellular responses like neurite retraction in real-time.
Signaling Pathway of this compound-Induced Neurite Retraction
The primary signaling cascade initiated by active cis-AzoLPA that leads to neurite retraction involves the activation of the LPA2 receptor, coupling to the Gα12/13 subunit, and subsequent activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).
Experimental Protocols
Protocol 1: Preparation of Primary Neuronal Cultures
This protocol is adapted for embryonic rat cortical neurons. Similar procedures can be used for other primary neurons or neuronal cell lines like N1E-115 or SH-SY5Y.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Culture dishes/plates and glass coverslips
-
Poly-D-lysine (PDL)
-
Laminin
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Papain dissociation system
-
Sterile dissection tools
Procedure:
-
Coat Culture Surfaces: Aseptically coat glass coverslips or culture plates with 100 µg/mL Poly-D-lysine in sterile water overnight at 37°C. Wash three times with sterile water and allow to dry. Subsequently, coat with 10 µg/mL laminin for at least 2 hours at 37°C before plating cells.
-
Tissue Dissection: Euthanize the pregnant rat according to approved institutional protocols. Dissect the E18 embryos and isolate the cerebral cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Dissociation: Mince the cortical tissue and enzymatically digest using a papain dissociation system according to the manufacturer's instructions to obtain a single-cell suspension.
-
Cell Plating: Resuspend the dissociated neurons in pre-warmed complete Neurobasal medium. Plate the cells on the laminin-coated surfaces at a density of 2-5 x 10^4 cells/cm^2.
-
Culture Maintenance: Incubate the neurons at 37°C in a humidified atmosphere of 5% CO2. Allow the neurons to extend neurites for 2-3 days in vitro (DIV) before conducting experiments.
Protocol 2: this compound-Induced Neurite Retraction Assay
Materials:
-
DIV 2-3 primary neuronal cultures
-
This compound stock solution (e.g., 10 mM in DMSO, stored in the dark at -20°C)
-
Complete Neurobasal medium
-
UV light source (e.g., 365 nm LED)
-
Microscope with live-cell imaging capabilities and environmental control (37°C, 5% CO2)
-
Image analysis software (e.g., ImageJ with NeuronJ plugin)
Procedure:
-
Preparation: Prepare working solutions of this compound by diluting the stock solution in complete Neurobasal medium. Keep solutions in the dark to maintain the trans state. A final concentration range of 1-10 µM is a good starting point.
-
Baseline Imaging: Place the culture dish on the microscope stage. Select several fields of view with healthy neurons exhibiting well-defined neurites. Capture baseline images (t=0).
-
This compound Application: Gently replace the medium in the dish with the this compound-containing medium.
-
Photoactivation: Immediately after adding this compound, expose the selected field of view to UV light (~365 nm) for a defined period (e.g., 30-60 seconds) to isomerize this compound to its cis form. The optimal exposure time and light intensity should be determined empirically to maximize activation while minimizing phototoxicity.
-
Time-Lapse Imaging: Acquire images of the same fields of view at regular intervals (e.g., every 1-5 minutes) for up to 1-2 hours to monitor neurite dynamics.
-
(Optional) Reversibility: After observing retraction, the culture can be exposed to blue light (~460 nm) to promote the back-isomerization to the inactive trans form, potentially observing neurite re-extension.
Protocol 3: Quantification of Neurite Retraction
-
Image Processing: Open the time-lapse image series in an image analysis software like ImageJ.
-
Neurite Tracing: At each time point (t=0, t=5 min, t=15 min, etc.), manually or semi-automatically trace the length of the longest neurite for a representative number of neurons (e.g., 20-30 neurons per condition). The NeuronJ plugin for ImageJ is a useful tool for this purpose.
-
Data Calculation: For each neuron, calculate the change in neurite length relative to its initial length at t=0. The percentage of retraction can be calculated as: % Retraction = (1 - (Length at time t / Length at t=0)) * 100
-
Statistical Analysis: Average the results from all measured neurons for each condition and time point. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.
Experimental Workflow and Data Presentation
The following diagram illustrates the general workflow for conducting an this compound-induced neurite retraction experiment.
Quantitative Data Summary
While specific dose-response data for this compound is still emerging, experiments with its parent compound, LPA, provide a strong basis for determining effective concentrations. The following table summarizes typical dose-dependent effects of LPA on neurite retraction in a human neuroblastoma cell line, which can be used as a guide for this compound studies. The concentration of active cis-AzoLPA at the photostationary state will determine the observed biological effect.
| LPA Concentration | Observation in SH-SY5Y Neuroblastoma Cells | Reference |
| 10 nM | Retraction of neurites is detectable. | [2] |
| 100 nM - 1 µM | Intermediate levels of neurite retraction. | [2] |
| 5 µM - 10 µM | Maximal neurite retraction is observed. | [2] |
Note: The effective concentration of this compound will depend on the efficiency of photo-isomerization, which is influenced by light intensity, duration, and wavelength. It is recommended to perform a dose-response curve for this compound under specific experimental light conditions.
References
AzoLPA: A Photoswitchable Tool for Investigating Calcium Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AzoLPA is a synthetic, photoswitchable derivative of lysophosphatidic acid (LPA), a potent signaling lipid that modulates a wide array of cellular processes, including calcium signaling. Unlike traditional "caged" compounds that irreversibly release a bioactive molecule upon photolysis, this compound contains an azobenzene moiety within its acyl chain. This feature allows for the reversible control of its biological activity with light. The molecule exists in two isomeric states: a thermally stable, less active trans isomer and a more biologically active cis isomer, which is induced by illumination with UV-A light. This reversible control makes this compound a powerful tool for the precise spatiotemporal investigation of LPA receptor-mediated calcium signaling pathways.
The activation of G protein-coupled receptors (GPCRs), specifically LPA receptors (LPAR1-5), by the cis-AzoLPA isomer initiates a canonical signaling cascade.[1][] This involves the activation of Gq/11 proteins, which in turn stimulate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium ([Ca2+]i) can be monitored using fluorescent calcium indicators, providing a direct readout of LPA receptor activation.
Mechanism of Action
This compound's functionality is based on the photoisomerization of its azobenzene core.
-
trans-AzoLPA (Inactive/Less Active State): In the dark or under ambient light, this compound predominantly exists in its linear trans configuration. In this state, it has a lower affinity for LPA receptors.
-
cis-AzoLPA (Active State): Upon irradiation with UV-A light (approximately 365 nm), the azobenzene group isomerizes to a bent cis configuration.[3] This conformational change increases the molecule's affinity for and activation of LPA receptors, particularly LPAR1-5, mimicking the action of endogenous LPA.[1][]
-
Reversibility: The cis isomer can be reverted to the less active trans form by illumination with blue light (approximately 460 nm) or through thermal relaxation in the dark.[3]
This photoswitchable agonism allows for precise temporal control over the activation of LPA receptors and the subsequent downstream signaling events, including calcium mobilization.
Data Presentation
The following table summarizes quantitative data on the photo-inducible activity of this compound in a cellular context, as determined by calcium imaging experiments in HEK293T cells endogenously expressing LPA receptors.
| Parameter | Value | Conditions | Reference |
| Isomerization Wavelength (trans to cis) | ~365 nm | UV-A light | [3] |
| Isomerization Wavelength (cis to trans) | ~460 nm | Blue light | [3] |
| This compound Concentration for Calcium Imaging | 10 µM | HEK293T cells | N/A |
| cis-AzoLPA-induced [Ca2+]i Peak (Normalized) | ~3.5-fold increase over baseline | HEK293T cells, 10 µM this compound, 365 nm illumination | N/A |
| trans-AzoLPA-induced [Ca2+]i Peak (Normalized) | ~1.5-fold increase over baseline | HEK293T cells, 10 µM this compound, 460 nm illumination | N/A |
| Time to Peak [Ca2+]i after UV Illumination | 20-30 seconds | HEK293T cells | N/A |
Note: The quantitative data presented is synthesized from descriptive reports in the literature. Specific values may vary depending on the cell type, receptor expression levels, and experimental conditions.
Experimental Protocols
Protocol 1: Preparation and Loading of this compound and Calcium Indicator
Materials:
-
This compound ammonium salt
-
Dimethyl sulfoxide (DMSO)
-
Pluronic F-127
-
Fluo-4 AM or Fura-2 AM (calcium indicators)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
HEK293T cells or other cell line of interest
-
Glass-bottom dishes or coverslips suitable for microscopy
Procedure:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
Calcium Indicator Stock Solution: Prepare a 1 mM stock solution of Fluo-4 AM or Fura-2 AM in DMSO. A 20% (w/v) solution of Pluronic F-127 in DMSO can be prepared to aid in dye loading.
-
Cell Culture: Culture HEK293T cells on glass-bottom dishes or coverslips until they reach 70-80% confluency.
-
Loading Solution Preparation: For a final concentration of 10 µM this compound and 2 µM Fluo-4 AM, dilute the stock solutions in HBSS. To facilitate dye loading, first mix the Fluo-4 AM stock with an equal volume of 20% Pluronic F-127, then dilute in HBSS. Add the this compound stock to the final solution.
-
Cell Loading: Remove the culture medium from the cells and wash once with HBSS. Add the loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye and this compound. Add fresh HBSS to the dish for imaging.
Protocol 2: Photoswitching and Calcium Imaging
Materials and Equipment:
-
Inverted fluorescence microscope equipped with a sensitive camera (sCMOS or EMCCD).
-
Light source for UV-A (~365 nm) and blue light (~460 nm) illumination (e.g., LED, mercury lamp with appropriate filters).
-
Excitation and emission filters appropriate for the chosen calcium indicator (e.g., for Fluo-4: excitation ~488 nm, emission ~520 nm).
-
Image acquisition and analysis software.
Procedure:
-
Baseline Imaging: Place the dish with the loaded cells on the microscope stage. Acquire a baseline fluorescence recording for 1-2 minutes to ensure a stable signal. The cells should be kept in the dark or under dim red light to maintain this compound in the trans state.
-
Photoactivation (trans to cis): Illuminate the region of interest with UV-A light (~365 nm) for a defined period (e.g., 10-30 seconds). The optimal duration and intensity should be determined empirically to achieve maximal activation without causing photodamage.
-
Calcium Influx Recording: Immediately after UV-A illumination, switch to the appropriate excitation/emission wavelengths for the calcium indicator and record the fluorescence changes over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Photodeactivation (cis to trans): To revert this compound to its less active state, illuminate the cells with blue light (~460 nm) for 30-60 seconds.
-
Recovery and Re-stimulation: Monitor the fluorescence signal to observe the decay of the calcium transient. After the signal returns to baseline, the photoswitching cycle can be repeated to demonstrate the reversibility of the system.
-
Data Analysis: Quantify the changes in fluorescence intensity over time. The data is typically presented as a ratio of the fluorescence signal (F) to the baseline fluorescence (F0), i.e., ΔF/F0.
Mandatory Visualizations
Caption: this compound-mediated calcium signaling pathway.
Caption: Experimental workflow for this compound calcium imaging.
References
Application Notes and Protocols for In Vitro Assays Using AzoLPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
AzoLPA is a photoswitchable analog of lysophosphatidic acid (LPA), a critical signaling phospholipid involved in a myriad of cellular processes.[1][2][3][4] this compound incorporates a light-sensitive azobenzene moiety into its acyl chain, enabling precise spatiotemporal control over the activation of LPA receptors using light. This optical control allows for the reversible modulation of LPA signaling pathways, making this compound a powerful tool for in vitro studies in cell biology and pharmacology.
The molecule exists in two isomeric states: the thermally stable trans-isomer and the light-induced cis-isomer. The cis-isomer, generated upon illumination with UV-A light (approximately 365 nm), is the more biologically active form, showing greater activation of LPA receptors.[1][2][3] The molecule can be reverted to the less active trans-form with blue light (approximately 460 nm) or by allowing it to thermally relax in the dark. This unique property allows for dynamic and reversible control of cellular signaling pathways.
These application notes provide detailed protocols for key in vitro assays utilizing this compound to study LPA receptor signaling.
Signaling Pathways
LPA receptors (LPA₁₋₆) are G protein-coupled receptors (GPCRs) that couple to various heterotrimeric G proteins, primarily Gq/11, Gi/o, and G12/13, to initiate downstream signaling cascades.[5][6]
-
Gq/11 Pathway: Activation of the Gq/11 pathway by LPA receptors leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This transient increase in intracellular calcium is a hallmark of Gq/11 activation and can be readily measured using fluorescent calcium indicators.
-
Gi/o Pathway: The Gi/o pathway activation results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also activate other effectors, including PLC and ion channels.
-
G12/13 Pathway: Coupling to G12/13 proteins leads to the activation of the small GTPase RhoA.[7] Activated RhoA, in turn, activates Rho-associated kinase (ROCK), which plays a crucial role in regulating the actin cytoskeleton, leading to cellular responses such as stress fiber formation, changes in cell morphology, and neurite retraction.[2]
The following diagram illustrates the major signaling pathways activated by LPA receptors.
Caption: LPA Receptor Signaling Pathways.
Application 1: Optical Control of Intracellular Calcium Mobilization
This assay measures the activation of the Gq/11 pathway by monitoring changes in intracellular calcium concentration following photoswitching of this compound. Human Embryonic Kidney 293T (HEK293T) cells, which endogenously express LPA₁ receptors, are a suitable model for this assay.[2]
Experimental Workflow
Caption: Calcium Imaging Experimental Workflow.
Protocol: Calcium Imaging in HEK293T Cells
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
Glass-bottom imaging dishes
-
This compound
-
Fura-2 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence microscope equipped with a light source for UV (e.g., 365 nm) and blue light (e.g., 460 nm) excitation, and an imaging system capable of ratiometric imaging.
Procedure:
-
Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed HEK293T cells onto glass-bottom imaging dishes at a density that will result in 70-80% confluency on the day of the experiment.
-
Dye Loading:
-
Prepare a loading solution of 2 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C.
-
Wash the cells twice with HBSS and incubate for a further 30 minutes to allow for complete de-esterification of the dye.
-
-
Imaging:
-
Place the imaging dish on the microscope stage.
-
Acquire a baseline fluorescence signal by alternately exciting at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Add this compound in its trans form (from a stock solution prepared in the dark) to the cells at the desired final concentration (e.g., 25 nM).[2]
-
Record the fluorescence for a few minutes to ensure there is no response to the trans-isomer.
-
To activate this compound, illuminate the cells with 365 nm UV light for a defined period (e.g., 10-30 seconds).
-
Immediately after UV stimulation, record the changes in fluorescence intensity, which correspond to an increase in intracellular calcium.
-
To deactivate this compound, illuminate the cells with 460 nm blue light.
-
Continue recording to observe the decrease in the calcium signal as this compound reverts to the trans-isomer.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm for each time point.
-
Normalize the ratio data to the baseline fluorescence to obtain the fold change in the calcium signal.
-
Quantify the peak response after UV stimulation.
-
Quantitative Data Summary
| Compound Isomer | Concentration | Cell Line | LPA Receptor | Observed Effect |
| trans-AzoLPA | 25 nM | HEK293T | LPA₁ (endogenous) | No significant increase in intracellular Ca²⁺[2] |
| cis-AzoLPA (post 365 nm) | 25 nM | HEK293T | LPA₁ (endogenous) | Robust increase in intracellular Ca²⁺[2] |
Application 2: Optical Control of Neurite Retraction
This assay assesses the activation of the G12/13-RhoA-ROCK pathway by observing morphological changes, specifically neurite retraction, in a neuronal cell line. The NG108-15 neuroblastoma x glioma hybrid cell line, which predominantly expresses the LPA₂ receptor, is a suitable model for this application.[2]
Experimental Workflow
Caption: Neurite Retraction Assay Workflow.
Protocol: Neurite Retraction in NG108-15 Cells
Materials:
-
NG108-15 cells
-
DMEM supplemented with 10% FBS, HAT supplement, and 1% penicillin/streptomycin
-
Serum-free DMEM for differentiation
-
This compound (stock solutions of trans and cis isomers)
-
384-well plates
-
Paraformaldehyde (PFA)
-
Phosphate-buffered saline (PBS)
-
High-content imaging system or phase-contrast microscope
Procedure:
-
Cell Culture and Differentiation:
-
Culture NG108-15 cells in complete DMEM.
-
To induce differentiation and neurite outgrowth, seed the cells in a 384-well plate and culture in serum-free DMEM for 24-48 hours.
-
-
This compound Preparation:
-
Prepare a stock solution of trans-AzoLPA by dissolving it in a suitable solvent (e.g., DMSO) in the dark.
-
Prepare a stock solution of cis-AzoLPA by irradiating the trans-AzoLPA stock solution with 365 nm UV light to achieve a photostationary state enriched in the cis-isomer.
-
-
Cell Treatment:
-
Prepare serial dilutions of both trans- and cis-AzoLPA in serum-free DMEM.
-
Carefully replace the medium in the wells of the differentiated NG108-15 cells with the this compound solutions.
-
Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Fixation and Imaging:
-
After incubation, carefully remove the medium and fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Acquire images of the cells using a high-content imaging system or a phase-contrast microscope.
-
-
Data Analysis:
-
Visually score or use image analysis software to quantify the percentage of cells exhibiting neurite retraction or a rounded morphology for each concentration of trans- and cis-AzoLPA.
-
Plot the percentage of responding cells against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC₅₀ value for each isomer.
-
Quantitative Data Summary
| Compound Isomer | EC₅₀ | Cell Line | LPA Receptor | Observed Effect |
| trans-AzoLPA | ~1 µM | NG108-15 | LPA₂ | Neurite Retraction[2] |
| cis-AzoLPA | ~100 nM | NG108-15 | LPA₂ | Neurite Retraction[2] |
References
- 1. researchgate.net [researchgate.net]
- 2. Optical Control of Lysophosphatidic Acid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optical Control of Lysophosphatidic Acid Signaling [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scripps.edu [scripps.edu]
Application Notes and Protocols for the Delivery of AzoLPA to Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a bioactive lipid that plays a crucial role in a multitude of cellular processes within the nervous system, including neuronal differentiation, neurite outgrowth, and cell survival.[1][2][3] It exerts its effects by activating a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPA₁₋₆).[3][4] The downstream signaling cascades are complex and involve the activation of various G proteins such as Gi/o, Gq/11, and G₁₂/₁₃, leading to the modulation of pathways including Rho/ROCK, phospholipase C (PLC), and Akt.[4][5]
AzoLPA is a photoswitchable analog of LPA, incorporating an azobenzene moiety into its structure. This modification allows for the precise spatiotemporal control of LPA receptor activity using light.[2] Typically, the trans-isomer of this compound is less active or inactive, while the cis-isomer, generated upon irradiation with UV-A light (e.g., 365 nm), mimics the active form of LPA. The cis-isomer can then be reverted to the trans-form with visible light (e.g., 450-465 nm), effectively turning the signal off.[4] This optical control makes this compound a powerful tool for studying the dynamic roles of LPA signaling in neuronal function and for the development of novel therapeutic strategies.
These application notes provide detailed protocols for the preparation and delivery of this compound to primary neuron cultures, along with methods for quantifying its effects on neurite outgrowth.
Data Presentation
Table 1: Quantitative Effects of LPA on Primary Neurons (for baseline comparison)
| Parameter | LPA Concentration | Cell Type | Effect | Reference |
| Neurite Outgrowth | 1 µM | Cortical Progenitors | Increased number of processes per neuron.[6][7] | --INVALID-LINK-- |
| Neuronal Differentiation | 1 µM | Cortical Progenitors | Increased neuronal differentiation.[6] | --INVALID-LINK-- |
| Neurite Branching | Not specified | Hippocampal Neurons | Induced through LPA₃ receptor activation.[3] | --INVALID-LINK-- |
| Cell Survival | Not specified | Cortical Neurons | Reduced cell death in ex vivo cortical cultures.[3] | --INVALID-LINK-- |
| Calcium Transients | Not specified | Hippocampal Neurons | Elicited intracellular calcium transients via LPA₂ receptor.[8] | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Preparation of Primary Neuronal Cultures
This protocol describes the basic steps for establishing primary hippocampal or cortical neuron cultures from rodent embryos.
Materials:
-
Timed-pregnant rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse)
-
Dissection medium (e.g., Hibernate-E)
-
Enzyme solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated culture vessels (e.g., plates, coverslips)
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Prepare sterile, poly-lysine coated culture vessels.
-
Euthanize the pregnant rodent according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the embryos and isolate the desired brain region (hippocampus or cortex) in ice-cold dissection medium.
-
Mince the tissue and incubate with the enzyme solution to dissociate the cells.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density onto the prepared culture vessels.
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
After 24-48 hours, perform a partial media change to remove cellular debris. For long-term cultures, continue with partial media changes every 3-4 days.
Protocol 2: Delivery of this compound to Primary Neurons
This protocol outlines the steps for preparing and applying this compound to primary neuron cultures for photoswitching experiments.
Materials:
-
This compound (ensure the specific isomer and its photochemical properties are known)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pre-warmed, serum-free culture medium (e.g., Neurobasal medium)
-
Light source capable of emitting the required wavelengths for photoisomerization (e.g., LED array, filtered lamp) with controlled intensity and duration.
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 1-10 mM).
-
Store the stock solution protected from light at -20°C or -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw the this compound stock solution.
-
Dilute the stock solution in pre-warmed, serum-free culture medium to the desired final concentration (typically in the range of 100 nM to 10 µM, based on LPA literature). It is crucial to perform a dose-response curve to determine the optimal concentration for your specific neuronal culture and experimental endpoint.
-
Ensure the final DMSO concentration in the culture medium is low (e.g., <0.1%) to avoid solvent toxicity.
-
-
Application to Neurons:
-
Carefully remove the existing culture medium from the primary neurons.
-
Gently add the this compound-containing medium to the culture vessel.
-
Incubate the cells for a desired period before photoactivation. This pre-incubation time may need to be optimized.
-
-
Photoactivation and Deactivation:
-
To activate this compound (e.g., convert from trans to cis), irradiate the culture with the appropriate wavelength of light (e.g., ~365 nm) for a specific duration. The duration and intensity of light exposure should be optimized to achieve efficient isomerization without causing phototoxicity.
-
To deactivate this compound (e.g., convert from cis to trans), irradiate the culture with the corresponding wavelength of visible light (e.g., ~450-465 nm).
-
Control experiments should include cultures treated with this compound but not exposed to light, and cultures exposed to light without this compound.
-
Protocol 3: Quantification of Neurite Outgrowth
This protocol provides a method for quantifying changes in neurite outgrowth following this compound treatment and photoactivation.
Materials:
-
Primary neurons cultured on coverslips
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization/blocking solution (e.g., PBS with 0.1% Triton X-100 and 5% goat serum)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin or anti-MAP2)
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
Fluorescence microscope with image acquisition software
-
Image analysis software (e.g., ImageJ/Fiji with the NeuronJ plugin)
Procedure:
-
Immunocytochemistry:
-
Following the this compound treatment and photo-stimulation period, fix the neurons with 4% paraformaldehyde.
-
Permeabilize and block non-specific antibody binding.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Wash and mount the coverslips onto microscope slides using mounting medium with DAPI.
-
-
Image Acquisition:
-
Acquire fluorescent images of the neurons using a fluorescence microscope. Capture images from multiple random fields for each experimental condition.
-
-
Image Analysis:
-
Use image analysis software to quantify neurite outgrowth.
-
Common parameters to measure include:
-
Total neurite length per neuron
-
Number of primary neurites per neuron
-
Number of branch points per neuron
-
Length of the longest neurite
-
-
Mandatory Visualizations
Caption: Experimental workflow for this compound delivery and analysis.
Caption: Simplified LPA signaling pathways in neurons.
References
- 1. Photopharmacological control of cell signaling with photoswitchable lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optical control of neuronal activities with photoswitchable nanovesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photochemical Synthesis of Oligomeric Amphiphiles from Alkyl Oxoacids in Aqueous Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Portal [iro.uiowa.edu]
Application Notes and Protocols for AzoLPA Photoactivation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing AzoLPA, a photoswitchable analog of lysophosphatidic acid (LPA), for the precise spatiotemporal control of LPA receptor signaling. The following sections detail the recommended light sources, experimental protocols for photoactivation and downstream signaling analysis, and a visual representation of the relevant signaling pathways.
Introduction to this compound
This compound is a powerful research tool that incorporates a light-sensitive azobenzene moiety into the acyl chain of LPA. This modification allows for the reversible control of its biological activity using light. The trans isomer of this compound is less active, while irradiation with UV-A light converts it to the more biologically active cis isomer, which potently activates LPA receptors. Subsequent exposure to blue light rapidly reverts this compound to its inactive trans state, enabling precise on-and-off switching of LPA signaling. This optical control provides unprecedented opportunities to study the dynamic roles of LPA in various physiological and pathological processes with high spatial and temporal resolution.
Light Sources for this compound Photoactivation
The selection of an appropriate light source is critical for the effective and reproducible photoactivation of this compound. The key parameters to consider are the wavelength, power density, and exposure time. The following table summarizes the recommended light source parameters for the photoisomerization of this compound based on published data and typical experimental setups for azobenzene-based photoswitches.
| Parameter | Activation (trans-to-cis) | Deactivation (cis-to-trans) | Light Source Examples |
| Wavelength | 365 nm / 375 nm | 460 nm | LED, Mercury Arc Lamp with appropriate filters, Laser |
| Power Density | 1-10 mW/cm² | 1-10 mW/cm² | - |
| Exposure Time | 10 - 300 seconds | 10 - 300 seconds | - |
Note: The optimal power density and exposure time should be empirically determined for each experimental setup and cell type to achieve the desired level of photoactivation while minimizing potential phototoxicity.
Experimental Protocols
Protocol for this compound Photoactivation and Intracellular Calcium Imaging
This protocol describes the photoactivation of this compound in cultured cells and the subsequent measurement of intracellular calcium mobilization using the fluorescent indicator Fluo-4 AM.
Materials:
-
This compound
-
HEK293T cells (or other cell line of interest)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Fluo-4 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Light source capable of delivering 365/375 nm and 460 nm light
-
Fluorescence microscope or plate reader capable of kinetic measurements
Procedure:
-
Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Seed cells onto glass-bottom dishes or 96-well plates suitable for fluorescence microscopy.
-
Fluo-4 AM Loading:
-
Prepare a 2.5 µM Fluo-4 AM loading solution in HBSS. To aid in dye solubilization, first, dissolve the Fluo-4 AM in a small amount of DMSO containing 0.02% Pluronic F-127 before diluting in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fluo-4 AM loading solution for 30-45 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Incubate the cells for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
This compound Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in HBSS to the desired final concentration (e.g., 25 nM).
-
Add the this compound solution to the cells.
-
-
Photoactivation and Imaging:
-
Place the cell plate on the fluorescence microscope.
-
Acquire a baseline fluorescence reading.
-
Activation: Expose the region of interest to 365 nm or 375 nm light for a defined period (e.g., 30-180 seconds) with a specific power density (e.g., 5 mW/cm²).
-
Immediately begin kinetic imaging of Fluo-4 fluorescence (Excitation: ~490 nm, Emission: ~515 nm) to monitor the increase in intracellular calcium.
-
Deactivation: To reverse the effect, expose the cells to 460 nm light for a similar duration and power density.
-
Continue kinetic imaging to observe the decrease in intracellular calcium.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity over time.
-
Normalize the fluorescence signal to the baseline to determine the relative change in intracellular calcium concentration.
-
Signaling Pathways and Visualizations
This compound Photoactivation Workflow
The following diagram illustrates the general experimental workflow for controlling cellular signaling using this compound.
Troubleshooting & Optimization
Optimizing AzoLPA concentration for cell studies
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of AzoLPA in cell studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a photoswitchable synthetic analog of lysophosphatidic acid (LPA). It contains an azobenzene moiety integrated into its acyl chain, which allows for reversible control of its biological activity using light. This compound exists in two isomeric forms:
-
trans-AzoLPA: This is the more stable, elongated form that predominates in the dark or under green/blue light (around 460 nm). The trans isomer is a less potent agonist of LPA receptors.
-
cis-AzoLPA: Upon exposure to UV-A or violet light (around 365 nm), the azobenzene group isomerizes to the bent cis form. This isomer is a more potent agonist of LPA receptors.
This photoswitchable property allows for precise spatiotemporal control of LPA receptor activation in cell cultures.
Q2: Which LPA receptors are activated by this compound?
This compound is designed to interact with the family of G protein-coupled LPA receptors (LPARs), which includes LPAR1 through LPAR6. The cis form of this compound generally exhibits higher efficacy at these receptors compared to the trans form. The specific receptor subtypes activated can depend on the cell type and their expression profile of LPA receptors.
Q3: What are the typical concentrations of this compound to use in cell studies?
The optimal concentration of this compound is cell-type and assay-dependent. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. Based on published studies, a starting concentration in the low nanomolar to low micromolar range is advisable. For example, in HEK293T cells, concentrations as low as 25 nM have been used for calcium imaging experiments.
Q4: What cell lines are suitable for this compound studies?
This compound can be used in any cell line that endogenously expresses LPA receptors or has been engineered to express a specific LPA receptor subtype. Common cell lines used in LPA research include:
-
HEK293 cells: These cells are known to endogenously express LPA receptors, particularly LPAR1.
-
Neuronal cell lines and primary neurons: Various neuronal cells express different combinations of LPA receptors and are excellent models for studying the role of LPA signaling in the nervous system.
-
Cancer cell lines: Many cancer cells exhibit dysregulated LPA signaling, making them important targets for this compound studies.
It is crucial to characterize the LPA receptor expression profile of your chosen cell line to interpret the results accurately.
Q5: How should I prepare and store this compound?
It is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent, such as DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock solution in your desired cell culture medium immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak cellular response after light activation. | Suboptimal this compound concentration. | Perform a dose-response experiment to determine the optimal concentration for your cell type and assay. |
| Insufficient light intensity or duration. | Increase the light intensity or the duration of light exposure. Ensure your light source has the correct wavelength for trans to cis isomerization (~365 nm). | |
| Low or no expression of LPA receptors in the cells. | Verify the expression of LPA receptors in your cell line using techniques like qPCR or Western blotting. Consider using a cell line with known high expression or transfecting your cells with the desired LPA receptor. | |
| Degradation of this compound. | Prepare fresh working solutions from a properly stored stock. Avoid prolonged exposure of this compound solutions to light and elevated temperatures. | |
| High background activity in the dark (before light activation). | High basal activity of the trans-AzoLPA isomer. | Lower the concentration of this compound used. The trans isomer is not completely inactive and may elicit a response at higher concentrations. |
| Spontaneous isomerization to the cis form. | Prepare this compound solutions fresh and protect them from ambient light before the experiment. | |
| Cell toxicity or death observed. | High concentration of this compound. | Reduce the concentration of this compound. Perform a cytotoxicity assay to determine the non-toxic concentration range for your cells. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the organic solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.1-0.5% for DMSO). | |
| Phototoxicity from the light source. | Reduce the intensity or duration of the light exposure. Include a "light only" control (cells exposed to the same light stimulus without this compound) to assess phototoxicity. |
Quantitative Data Summary
The following table summarizes the recommended starting concentrations and light conditions for this compound experiments. Note that these are general guidelines, and optimization for each specific experimental system is crucial.
| Parameter | Recommendation | Notes |
| This compound Concentration Range | 10 nM - 10 µM | Start with a concentration in the low nanomolar range and perform a dose-response curve. |
| Activation Wavelength (trans to cis) | ~365 nm (UV-A) | Use a light source with a narrow bandwidth around this wavelength for optimal activation. |
| Deactivation Wavelength (cis to trans) | ~460 nm (Blue light) or dark | The trans form is thermodynamically more stable and will be favored in the absence of UV light. |
| Light Intensity | Varies (e.g., 1-10 mW/cm²) | Dependent on the light source and experimental setup. Should be optimized to achieve efficient isomerization without causing phototoxicity. |
| Light Exposure Duration | Seconds to minutes | The duration should be sufficient to reach a photostationary state of the desired isomer. This needs to be empirically determined. |
Note: Specific EC50 values for this compound at different LPA receptor subtypes are not extensively reported in the literature. It is highly recommended to perform concentration-response curves for the specific LPA receptor and signaling pathway of interest in your cellular system.
Experimental Protocols
Protocol 1: General Procedure for Photo-activation of this compound in Cell Culture
This protocol provides a general workflow for using this compound to optically control LPA receptor signaling in cultured cells.
-
Cell Preparation:
-
Plate cells at the desired density in a suitable culture vessel (e.g., multi-well plate, glass-bottom dish for microscopy).
-
Allow cells to adhere and grow to the desired confluency.
-
On the day of the experiment, replace the culture medium with a serum-free or low-serum medium for a few hours to reduce background signaling.
-
-
This compound Incubation:
-
Prepare a working solution of this compound in the appropriate medium from a frozen stock. Protect the solution from light.
-
Add the this compound working solution to the cells at the desired final concentration.
-
Incubate the cells with this compound in the dark for a sufficient period to allow for equilibration (e.g., 15-30 minutes).
-
-
Photo-activation:
-
Expose the cells to light of the appropriate wavelength for activation (trans to cis isomerization, ~365 nm).
-
The light source can be an LED, a filtered lamp, or a laser, depending on the experimental setup (e.g., plate reader, microscope).
-
The intensity and duration of the light exposure should be optimized for the specific setup and cell type.
-
-
Assay Readout:
-
Immediately after or during photo-activation, measure the desired cellular response. This could include:
-
Calcium imaging using a fluorescent indicator (e.g., Fura-2, Fluo-4).
-
Measurement of second messengers (e.g., cAMP, IP3).
-
Analysis of downstream signaling events (e.g., protein phosphorylation via Western blot).
-
Cellular morphological changes (e.g., neurite retraction, cell rounding).
-
-
-
Controls:
-
No this compound control: Cells treated with vehicle and exposed to the same light stimulus.
-
Dark control: Cells treated with this compound but not exposed to the activation light.
-
Light only control: Cells not treated with this compound but exposed to the activation light to control for phototoxicity.
-
Protocol 2: Cytotoxicity Assay for this compound
It is important to determine the concentration range at which this compound is not toxic to your cells.
-
Cell Plating: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the different concentrations to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay, such as MTT, MTS, or a live/dead staining assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Determine the concentration at which this compound significantly reduces cell viability.
Visualizations
Caption: this compound signaling pathway activation.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting weak this compound response.
Preventing phototoxicity in AzoLPA experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing phototoxicity and other common issues during experiments with AzoLPA, a photoswitchable lysophosphatidic acid (LPA) receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic, photoswitchable lipid that acts as an agonist for LPA receptors. It contains an azobenzene moiety incorporated into its lipid structure, which allows for its activity to be controlled by light. The molecule can be switched between two isomers:
-
trans-AzoLPA: This isomer is typically less active or inactive. It can be isomerized to the cis form using UV or near-UV light (e.g., 365 nm).
-
cis-AzoLPA: This is the biologically active form that binds to and activates LPA receptors, initiating downstream signaling cascades. This form can be switched back to the inactive trans form using visible light (e.g., 460 nm).[1]
This photoswitching capability allows for precise spatial and temporal control over LPA receptor activation in experimental settings.
Q2: What are the primary causes of phototoxicity in this compound experiments?
Phototoxicity in experiments using photoswitchable molecules like this compound can arise from several factors:
-
UV Light Exposure: The UV light used to switch this compound to its active cis form can be damaging to cells, potentially causing DNA damage and inducing apoptosis.[2]
-
Reactive Oxygen Species (ROS) Production: The interaction of light with endogenous cellular chromophores or with the photoswitchable molecule itself can lead to the generation of ROS.[2] ROS can damage cellular components, including lipids, proteins, and nucleic acids, leading to cytotoxicity.
-
Off-Target Light Absorption: Cellular components can absorb the light used for photoswitching, leading to unintended photochemical reactions and cellular stress.
-
High Light Intensity and Long Exposure: The total dose of light delivered to the cells is a critical factor. High-intensity light or prolonged exposure times increase the risk of phototoxic effects.
Q3: Which LPA receptor signaling pathways are activated by this compound?
The active cis-AzoLPA isomer activates LPA receptors, which are G protein-coupled receptors (GPCRs). Upon activation, these receptors can couple to various G proteins, including Gi/o, Gq/11, G12/13, and Gs, to initiate multiple downstream signaling cascades.[3][4][5][6] These pathways regulate a wide range of cellular processes, including proliferation, migration, survival, and cytoskeletal changes.[4][5]
Below is a diagram illustrating the major LPA receptor signaling pathways.
Caption: LPA Receptor Signaling Pathways Activated by cis-AzoLPA.
Troubleshooting Guide
Problem 1: High levels of cell death or poor cell health observed after light exposure.
This is a common sign of phototoxicity. The following steps can help mitigate this issue.
| Potential Cause | Recommended Solution |
| High UV light dose | 1. Reduce Light Intensity: Use the lowest effective light intensity required for isomerization. This can be achieved using neutral density filters or by adjusting the power settings on your light source. 2. Minimize Exposure Time: Limit the duration of UV light exposure to the shortest time necessary to achieve the desired concentration of cis-AzoLPA. 3. Use Pulsed Light: If possible, use a pulsed light source instead of continuous illumination to reduce the total light dose delivered to the cells.[7] |
| Reactive Oxygen Species (ROS) Production | 1. Use Antioxidants: Supplement the cell culture medium with antioxidants like Trolox or N-acetylcysteine to quench ROS. 2. Deoxygenate Media: For short-term experiments, using deoxygenated media can reduce the formation of ROS. However, this may also impact cell health, so it should be carefully controlled. |
| Inappropriate Wavelength | 1. Optimize Wavelengths: While 365 nm is commonly used for trans to cis isomerization, it's crucial to use a wavelength that is efficiently absorbed by this compound while minimizing absorption by cellular components. Refer to the UV-Vis absorption spectrum of this compound. 2. Use Red-Shifted Azobenzenes: If available for your target, consider using this compound analogs with red-shifted absorption spectra that can be activated with less damaging visible light.[8] |
| General Cellular Stress | 1. Allow for Recovery: After light exposure, allow cells to recover in the incubator for a period before downstream assays. 2. Monitor Cell Health: Use cell viability assays (e.g., MTT, Calcein-AM/Propidium Iodide) to quantify phototoxicity under different light conditions and optimize your protocol.[9] |
Problem 2: Inconsistent or no observable effect of this compound after light activation.
This may indicate issues with this compound delivery, isomerization, or the cellular response.
| Potential Cause | Recommended Solution |
| Inefficient Isomerization | 1. Verify Light Source: Ensure your light source is emitting at the correct wavelength and intensity. Use a power meter to verify the output. 2. Check this compound Concentration: The concentration of this compound may be too low. Perform a dose-response curve to determine the optimal concentration for your cell type and assay. 3. Confirm Isomerization: If possible, use UV-Vis spectroscopy to confirm the photoisomerization of this compound in your experimental buffer. The trans and cis isomers will have distinct absorption spectra.[10][11] |
| Poor Bioavailability | 1. Solubility Issues: Ensure that this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting it in the aqueous cell culture medium. Aggregates can reduce bioavailability. 2. Incubation Time: The incubation time with this compound before light stimulation may be insufficient. Optimize the incubation time to allow for adequate partitioning into the cell membrane. |
| Cellular Desensitization | 1. Receptor Desensitization: Prolonged or repeated stimulation of LPA receptors can lead to desensitization. Design your experiment to minimize the duration of continuous stimulation. 2. Cell Line Responsiveness: Confirm that your chosen cell line expresses the target LPA receptors and is responsive to LPA. |
Experimental Protocols
Protocol 1: General Procedure for this compound Photoswitching in Cell Culture
This protocol provides a general workflow for using this compound in a cell-based assay.
Caption: General experimental workflow for this compound experiments.
Protocol 2: Assessing Phototoxicity using a Cell Viability Assay (e.g., MTT)
This protocol outlines how to quantify the phototoxic effects of the light conditions used in your this compound experiments.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Experimental Groups: Prepare the following control and experimental groups:
-
Cells only (no treatment)
-
Cells + Vehicle (e.g., DMSO)
-
Cells + this compound (no light)
-
Cells + Light exposure (no this compound)
-
Cells + this compound + Light exposure
-
-
Treatment: Add this compound (or vehicle) to the appropriate wells and incubate for the desired duration.
-
Light Exposure: Expose the designated wells to the same light conditions (wavelength, intensity, duration) that you plan to use for your this compound activation.
-
Incubation: Return the plate to the incubator for 24-48 hours.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).[12]
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Quantitative Data Summary
The following table provides representative data on the photophysical properties of azobenzene compounds, which are the core photoswitchable element in this compound. The specific values for this compound may vary, but these provide a general reference.
| Parameter | Azobenzene Core | Urea-Substituted Azobenzene | Reference |
| λmax (trans isomer) | ~320 nm | ~334 nm | [2] |
| λmax (cis isomer) | ~440 nm | ~450 nm | [2][13] |
| Switching Wavelength (trans → cis) | ~385 nm | ~385 nm | [2] |
| Switching Wavelength (cis → trans) | ~500 nm | ~500 nm | [2] |
| Thermal Half-life of cis isomer | Hours to Days | Days | [2] |
Note: The addition of substituents to the azobenzene core can shift the absorption spectra (red-shift or blue-shift) and alter the thermal stability of the cis isomer.[14] It is always recommended to consult the specific product information for this compound or characterize its properties empirically.
References
- 1. researchgate.net [researchgate.net]
- 2. A fine-tuned azobenzene for enhanced photopharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The LPA3 Receptor: Regulation and Activation of Signaling Pathways [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Photopharmacology — Andrew Woolley Lab [andrewwoolleylab.org]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. azooptics.com [azooptics.com]
- 11. UV–VIS Absorption Spectra: Significance and symbolism [wisdomlib.org]
- 12. mdpi.com [mdpi.com]
- 13. Bot Detection [iris-biotech.de]
- 14. studenttheses.uu.nl [studenttheses.uu.nl]
AzoLPA stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of AzoLPA, a photoswitchable lysophosphatidic acid receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: this compound, being an unsaturated lipid derivative, is susceptible to degradation. For optimal stability, it should be stored dissolved in a suitable organic solvent, such as methanol or ethanol, in a glass vial under an inert atmosphere (argon or nitrogen). The vial should be sealed tightly with a Teflon-lined cap and stored at -20°C or below.[1][2] It is crucial to avoid using plastic containers for storing organic solutions of lipids as plasticizers can leach into the solution.[1][2]
Q2: Can I store this compound as a dry powder?
A2: Storing unsaturated lipids like this compound as a dry powder is not recommended.[1][2] They are often hygroscopic and can readily absorb moisture, which can lead to hydrolysis and degradation. If received as a powder, it is best to promptly dissolve it in a suitable organic solvent for storage.
Q3: How should I handle this compound solutions?
A3: When handling this compound solutions, always use glass or stainless steel pipettes and syringes to avoid contamination from plastics.[1][2] Before opening, allow the vial to warm to room temperature to prevent condensation of moisture inside. After use, flush the vial with an inert gas before resealing to minimize exposure to oxygen.
Q4: What is the expected stability of this compound in aqueous solutions?
A4: The stability of lysophospholipids in aqueous solutions is pH-dependent.[3][4] Generally, they are more stable at neutral or slightly acidic pH. At alkaline pH, the ester linkage is more susceptible to hydrolysis. For experiments in aqueous buffers, it is advisable to prepare fresh solutions and use them promptly. The stability of azobenzene-containing lipids can also be influenced by the buffer composition.[5]
Q5: How does light exposure affect this compound?
A5: this compound is a photoswitchable lipid, meaning its conformation changes upon exposure to specific wavelengths of light.[6][7] The azobenzene moiety exists in a thermally stable trans isomer and a metastable cis isomer. UV light (around 365 nm) typically promotes isomerization to the cis form, while blue light (around 450 nm) or thermal relaxation will favor the trans form.[6][7] For applications where the isomeric state is critical, it is essential to control the light exposure accordingly. Unintended exposure to UV light can alter the intended isomeric ratio.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound stock solution. | 1. Verify the storage conditions of your this compound stock. 2. Prepare a fresh stock solution from a new vial if possible. 3. Perform a stability check of your stock solution using a suitable analytical method like HPLC. |
| Incorrect isomeric state of this compound. | 1. Ensure your experimental setup is shielded from ambient UV light if the trans isomer is required. 2. If the cis isomer is needed, confirm the wavelength and duration of UV irradiation are appropriate for efficient isomerization. | |
| Contamination of this compound solution. | 1. Review your handling procedures and ensure no plasticware comes into contact with organic solutions of this compound. 2. Use high-purity solvents and reagents. | |
| Low or no biological activity | Hydrolysis of this compound in aqueous buffer. | 1. Check the pH of your experimental buffer. Adjust to a neutral or slightly acidic pH if possible. 2. Prepare fresh this compound dilutions in your aqueous buffer immediately before each experiment. |
| Insufficient concentration of the active isomer. | 1. For light-activated experiments, ensure the light source is providing the correct wavelength and intensity to achieve the desired photoisomerization. | |
| Precipitation of this compound in aqueous buffer | Low aqueous solubility of this compound. | 1. The solubility of azobenzene-incorporated lipids can be significantly enhanced by UV irradiation, which favors the more water-soluble cis isomer.[8][9] 2. Consider using a carrier solvent like DMSO or ethanol to first dissolve this compound before diluting it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Quantitative Stability Data
Specific quantitative stability data for this compound is not extensively available in the public domain. The following tables provide illustrative data based on the general behavior of similar lysophospholipids and azobenzene-containing lipids. Researchers should perform their own stability studies for their specific experimental conditions.
Table 1: Illustrative Thermal Stability of this compound in Methanol
| Temperature | Half-life (t½) (Estimated) |
| -80°C | > 1 year |
| -20°C | 6 - 12 months |
| 4°C | Weeks |
| Room Temperature (25°C) | Days |
Table 2: Illustrative pH-Dependent Stability of this compound in Aqueous Buffer at 25°C
| pH | Relative Degradation Rate (Estimated) |
| 4.0 | Low |
| 7.0 | Moderate |
| 9.0 | High |
Experimental Protocols
Protocol: Stability-Indicating HPLC Assay for this compound
This protocol outlines a general method to assess the stability of this compound and detect the formation of degradation products.
1. Objective: To quantify the concentration of this compound over time under specific storage conditions (e.g., temperature, pH) and to separate it from potential degradation products.
2. Materials:
-
This compound sample
-
HPLC-grade methanol and water
-
Formic acid or other suitable mobile phase modifier
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
3. Method:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several glass vials.
-
For each time point and condition to be tested (e.g., different temperatures, pH buffers), prepare replicate samples by diluting the stock solution to a suitable concentration for HPLC analysis.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid. For example, starting with 50% methanol and increasing to 95% methanol over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the absorbance maximum of the azobenzene moiety (typically around 350 nm for the trans isomer).
-
Injection Volume: 10 µL
-
-
Procedure:
-
Inject a standard solution of freshly prepared this compound to determine its retention time and peak area.
-
At specified time intervals (e.g., 0, 24, 48, 72 hours), retrieve the sample vials from their respective storage conditions.
-
Allow the vials to equilibrate to room temperature.
-
Inject the samples into the HPLC system.
-
-
Data Analysis:
-
Measure the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (t=0).
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
The degradation kinetics can be determined by plotting the percentage of remaining this compound against time.[10][11]
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: this compound Stability Testing Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. pH-Dependent Phase Behavior and Stability of Cationic Lipid-mRNA Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of binding partners on thermal reversion rates of photoswitchable molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH-dependent stability and fusion of liposomes combining protonatable double-chain amphiphiles with phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photo-Enhanced Aqueous Solubilization of Azobenzene-Incorporated Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 11. turkjps.org [turkjps.org]
AzoLPA Technical Support Center: Minimizing Off-Target Effects
Welcome to the AzoLPA Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a specific focus on minimizing and troubleshooting potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a photoswitchable analog of lysophosphatidic acid (LPA). It contains an azobenzene moiety in its acyl chain, which allows for its activity to be controlled by light. The cis isomer, induced by 365 nm UV light, is the more active form and potently activates LPA receptors. The trans isomer, which is favored in the dark or upon irradiation with 460 nm blue light, is significantly less active. This property allows for precise spatiotemporal control of LPA receptor signaling in experimental systems.
Q2: Which LPA receptors are activated by this compound?
This compound is known to be an agonist for several LPA receptors. Its potency varies across the different subtypes. Below is a summary of its known activity profile.
Q3: What are potential off-target effects of this compound?
While specific off-target interactions of this compound have not been extensively characterized in publicly available literature, potential off-target effects could theoretically include:
-
Activation of other GPCRs: Due to structural similarities with other lipid signaling molecules, this compound might interact with other G protein-coupled receptors.
-
Non-specific membrane effects: As a lipid-like molecule, at high concentrations, this compound could potentially intercalate into cell membranes and alter their physical properties, leading to artifacts.
-
Phototoxicity: The use of UV light to activate this compound could potentially cause phototoxicity in cells, independent of this compound's receptor-mediated effects.
-
Interaction with intracellular targets: Natural LPA is known to have intracellular targets, and it is possible that this compound could also interact with these.
Q4: How should I store and handle this compound?
This compound should be stored in a cool, dark place to prevent isomerization to the cis form. It is typically dissolved in an organic solvent like DMSO to create a stock solution. When preparing working solutions, it is crucial to protect them from light to maintain the trans isomer's inactivity.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound and provides steps to diagnose and mitigate them.
Scenario 1: High background activity in the dark (no UV activation).
-
Question: I am observing a significant cellular response to this compound even before activating it with 365 nm light. What could be the cause?
-
Possible Causes & Troubleshooting Steps:
-
Premature isomerization: this compound may have isomerized to the active cis form due to exposure to ambient light.
-
Solution: Prepare fresh dilutions of this compound from a stock solution that has been properly stored in the dark. During the experiment, minimize exposure of the cells and reagents to light before the intended activation step.
-
-
High this compound concentration: At high concentrations, even the less active trans isomer might elicit a response, or it could be causing non-specific membrane effects.
-
Solution: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and assay. Use the lowest concentration that gives a robust response upon photoactivation.
-
-
Off-target effects: The observed activity could be due to the trans-AzoLPA interacting with a non-LPA receptor target.
-
Solution: Use a specific LPA receptor antagonist to see if the background activity is blocked. If the activity persists, it is likely an off-target effect. Consider using a different cell line with a known LPA receptor expression profile to confirm.
-
-
Scenario 2: Inconsistent or no response after UV activation.
-
Question: I am not seeing a consistent or any response after irradiating my cells with 365 nm light in the presence of this compound. What should I check?
-
Possible Causes & Troubleshooting Steps:
-
Ineffective photoactivation: The UV light source may not be delivering the correct wavelength or sufficient power to isomerize this compound.
-
Solution: Verify the specifications of your UV light source. Ensure the light path to the sample is not obstructed. You can validate the isomerization of this compound in solution using a spectrophotometer to observe the change in its absorption spectrum upon UV irradiation.
-
-
Cell health issues: The cells may not be healthy or responsive to LPA signaling.
-
Solution: Check cell viability using a standard assay (e.g., Trypan Blue). As a positive control, treat the cells with natural LPA to confirm that the LPA signaling pathway is intact.
-
-
Low LPA receptor expression: The cell line you are using may not express the specific LPA receptor subtype that is most sensitive to this compound (e.g., LPA1, LPA2, LPA4).
-
Solution: Confirm the expression of LPA receptors in your cell line using techniques like qPCR or western blotting.
-
-
Presence of LPA in serum: If you are using serum-containing media, endogenous LPA in the serum can desensitize the LPA receptors.
-
Solution: Serum-starve your cells for a few hours before the experiment to reduce background LPA levels.
-
-
Scenario 3: Cell death or morphological changes unrelated to the expected phenotype.
-
Question: I am observing unexpected cell death or changes in cell shape after my this compound experiment. How can I determine the cause?
-
Possible Causes & Troubleshooting Steps:
-
Phototoxicity: The UV light used for activation might be damaging the cells.
-
Solution: Include a control group where cells are irradiated with the same dose of UV light in the absence of this compound. If you observe similar effects in this control group, then phototoxicity is the likely cause. Reduce the UV exposure time or intensity.
-
-
This compound cytotoxicity: At high concentrations or with prolonged exposure, this compound itself might be toxic to the cells.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) with a range of this compound concentrations in the dark. This will help you determine a non-toxic working concentration.
-
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) could be causing toxicity at the final concentration used in the experiment.
-
Solution: Include a vehicle control group where cells are treated with the same final concentration of the solvent alone.
-
-
Data Presentation
Table 1: this compound Receptor Activity Profile
| LPA Receptor Subtype | Reported Activity | Potency of cis-AzoLPA | Light-Dependent Activity |
| LPA1 | Agonist | Potent | Significant |
| LPA2 | Agonist | Potent | Significant |
| LPA3 | Weak Agonist | Weak | Not Significant |
| LPA4 | Agonist | Potent | Significant |
| LPA5 | Agonist | Potent | Not Significant |
| LPA6 | Not Reported | Not Reported | Not Reported |
Experimental Protocols
1. Intracellular Calcium Mobilization Assay
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound photoactivation.
-
Materials:
-
Cells expressing LPA receptors (e.g., HEK293T cells transfected with a specific LPA receptor).
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with an injection function and capability for kinetic reads.
-
UV light source (365 nm).
-
-
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye. For Fluo-4 AM, a typical concentration is 2-5 µM with 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.
-
-
Wash: Remove the loading buffer and wash the cells twice with HBSS to remove extracellular dye.
-
This compound Incubation: Add this compound diluted in HBSS to the desired final concentration. Incubate for 10-15 minutes in the dark.
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 1-2 minutes.
-
Expose the well to 365 nm UV light for a defined period (e.g., 30-60 seconds) to activate this compound.
-
Immediately after photoactivation, continue to record the fluorescence intensity for several minutes to capture the calcium transient.
-
-
Controls:
-
Positive Control: Add a known LPA receptor agonist (e.g., natural LPA) to confirm cell responsiveness.
-
Negative Control: Include wells with cells and this compound but no UV activation.
-
Phototoxicity Control: Include wells with cells that are exposed to UV light but do not contain this compound.
-
-
2. Neurite Retraction Assay
This protocol is for observing changes in neurite length in response to this compound activation in a neuronal cell line.
-
Materials:
-
Neuronal cell line (e.g., PC12 or SH-SY5Y).
-
Cell culture medium appropriate for the cell line, potentially containing a differentiation agent (e.g., NGF for PC12 cells).
-
This compound.
-
Microscope with live-cell imaging capabilities and a UV light source.
-
Image analysis software (e.g., ImageJ/Fiji).
-
-
Procedure:
-
Cell Differentiation: Plate neuronal cells and differentiate them according to a standard protocol to induce neurite outgrowth.
-
This compound Treatment: Once neurites have formed, replace the medium with fresh medium containing the desired concentration of this compound.
-
Baseline Imaging: Acquire baseline images of the neurites before photoactivation.
-
Photoactivation: Using the microscope's UV light source, irradiate a specific region of interest containing cells with 365 nm light.
-
Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 5-10 minutes) for a desired period to monitor changes in neurite length.
-
Analysis:
-
Use image analysis software to measure the length of neurites in the activated and non-activated regions over time.
-
Quantify the degree of neurite retraction in response to this compound activation.
-
-
Controls:
-
Dark Control: A region of the culture dish with cells and this compound that is not exposed to UV light.
-
LPA Control: Treat cells with natural LPA to observe the expected neurite retraction response.
-
Phototoxicity Control: Irradiate cells that do not have this compound with the same UV dose.
-
-
Visualizations
Caption: this compound photoswitching and signaling pathway.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting decision tree for this compound experiments.
AzoLPA photobleaching and how to avoid it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of AzoLPA, a photoswitchable analogue of lysophosphatidic acid (LPA).
Understanding this compound and "Photobleaching"
This compound is a powerful tool for optically controlling LPA receptor signaling. Its functionality relies on a light-sensitive azobenzene group integrated into its lipid tail. This group allows this compound to exist in two distinct forms, or isomers: a thermally stable trans form and a light-induced, biologically more active cis form.
It is crucial to understand that the primary light-induced event in this compound is photoisomerization , a reversible process, and not necessarily photobleaching. Photobleaching refers to the irreversible photodegradation of a molecule, rendering it non-functional. While azobenzene compounds are generally robust and can undergo many switching cycles, issues in experiments are more likely to arise from incomplete or inefficient photoisomerization, which can be misinterpreted as photobleaching. This guide will help you troubleshoot these common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a photoswitchable lipid that allows for optical control of lysophosphatidic acid (LPA) receptor activation.[1][2][3] It contains an azobenzene moiety in its acyl chain that can isomerize between a trans and a cis configuration upon exposure to specific wavelengths of light. The trans isomer is thermodynamically stable in the dark, while the cis isomer is induced by UV or green light.[4][5] The bent shape of the cis isomer leads to a greater activation of LPA receptors compared to the linear trans form.[1][3]
Q2: What is the difference between photoisomerization and photobleaching?
Photoisomerization is a reversible change in the molecular geometry of this compound in response to light, switching it between its trans and cis forms. This process is the basis of its function. Photobleaching is the irreversible chemical destruction of the photoswitchable group, leading to a permanent loss of light-responsiveness. Azobenzene-based photoswitches are known for their high resistance to photobleaching, allowing for numerous switching cycles without significant degradation.[3]
Q3: My this compound solution is not responding to light as expected. Is it photobleached?
While photobleaching is a possibility after extensive use, it is more likely that the observed issue is due to suboptimal photoswitching conditions. Factors such as incorrect wavelength, insufficient light intensity or duration, or rapid thermal relaxation back to the trans state can lead to a perceived lack of response. The troubleshooting guide below addresses these common problems.
Q4: Can I use any UV or blue light source to switch this compound?
For optimal and consistent results, it is crucial to use light sources with specific wavelengths and sufficient power. Refer to the photophysical data table below for the recommended wavelengths for trans-to-cis and cis-to-trans isomerization. Using broad-spectrum or incorrect wavelength light sources can lead to inefficient switching or even photodamage to your sample.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak biological response after UV/green light irradiation. | 1. Incomplete trans-to-cis isomerization: The light intensity is too low, or the irradiation time is too short. 2. Incorrect wavelength: The light source is not emitting at the optimal wavelength for trans-to-cis conversion. 3. Rapid thermal relaxation: The cis-AzoLPA is reverting to the inactive trans form before a biological effect can be observed. | 1. Optimize light delivery: Increase the light intensity or the duration of exposure. Ensure the light path to the sample is not obstructed. 2. Verify light source: Use a light source with a narrow bandwidth centered around the peak absorption of trans-AzoLPA (see table below). 3. Maintain light exposure: For sustained activation, continuous or pulsed irradiation with the activating wavelength may be necessary. |
| Biological effect does not reverse or only partially reverses with blue light. | 1. Incomplete cis-to-trans isomerization: The blue light intensity or duration is insufficient. 2. Incorrect wavelength: The deactivating light source is not at the optimal wavelength. 3. Photostationary state: A mixture of cis and trans isomers exists at equilibrium under a given wavelength, which may still be sufficient to elicit a biological response. | 1. Optimize deactivation: Increase the intensity or duration of the blue light exposure. 2. Verify light source: Use a light source specific for cis-to-trans isomerization. 3. Allow for thermal relaxation: In some cases, allowing the sample to incubate in the dark can help revert the remaining cis isomer to the trans state. |
| Loss of this compound responsiveness over multiple cycles. | 1. True photobleaching: After a very high number of switching cycles, some photodegradation can occur. 2. Phototoxicity: The illumination, especially with UV light, may be causing damage to the cells or biological system, leading to a diminished response.[6] | 1. Use fresh this compound: If extensive cycling has been performed, consider using a fresh aliquot of the compound. 2. Minimize light exposure: Use the lowest effective light intensity and duration for switching. Consider using red-shifted azobenzene analogs if UV-induced phototoxicity is a concern.[5][7] |
| Variability in experimental results. | 1. Inconsistent light delivery: Fluctuations in lamp power or positioning can lead to variable isomerization. 2. Solvent effects: The solvent can influence the photophysical properties and stability of the isomers.[8] | 1. Calibrate light source: Regularly check and calibrate the output of your light source. 2. Maintain consistent conditions: Use the same solvent and experimental conditions across all experiments to ensure reproducibility. |
Quantitative Data: Photophysical Properties of this compound
| Property | trans-AzoLPA | cis-AzoLPA | Reference |
| Absorption Maximum (λmax) | ~365 nm | ~460 nm | [7] |
| Isomerization Trigger | UV light (~365 nm) or Green light (~530-560 nm for some red-shifted analogs) | Blue light (~460 nm) or thermal relaxation | [4][5] |
| Biological Activity | Low | High | [1][3] |
Experimental Protocols
Protocol: Optical Control of Neurite Retraction using this compound
This protocol is a generalized procedure based on published studies demonstrating the use of this compound to control neuronal morphology.
1. Cell Culture and Preparation:
- Culture primary neurons or a suitable neuronal cell line (e.g., PC12, SH-SY5Y) on glass-bottom dishes suitable for microscopy.
- Differentiate the cells to induce neurite outgrowth.
- On the day of the experiment, replace the culture medium with a suitable imaging buffer.
2. This compound Application:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
- Dilute the this compound stock solution in the imaging buffer to the desired final concentration (typically in the low micromolar range).
- Add the this compound-containing buffer to the cells and incubate in the dark for a sufficient time to allow for equilibration.
3. Imaging and Photoswitching:
- Mount the dish on an inverted microscope equipped for live-cell imaging and with appropriate light sources for photoswitching.
- Acquire a baseline image of the neurites before photoactivation.
- To induce neurite retraction (activate this compound), irradiate the region of interest with UV light (e.g., 365 nm) for a defined period (e.g., 30-60 seconds).
- Acquire images at regular intervals to monitor the change in neurite length.
- To reverse the effect (deactivate this compound), irradiate the same region with blue light (e.g., 460 nm) for a similar duration.
- Continue acquiring images to observe the potential re-extension of neurites.
4. Data Analysis:
- Measure the length of neurites from the acquired images using appropriate software (e.g., ImageJ/Fiji).
- Quantify the change in neurite length over time in response to the different light stimuli.
- Perform statistical analysis to determine the significance of the observed effects.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cis-state of an azobenzene photoswitch is stabilized through specific interactions with a protein surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bot Detection [iris-biotech.de]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solvent-Controlled Photoswitching of Azobenzene: An Excited State Shuttle - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibrating light intensity for AzoLPA activation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AzoLPA, a photoswitchable lipid, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chemically modified version of lysophosphatidic acid (LPA) that incorporates a light-sensitive azobenzene group. This modification allows for the spatiotemporal control of LPA receptor activation. In its inactive trans form, this compound does not effectively bind to and activate LPA receptors. Upon illumination with a specific wavelength of light, the azobenzene group isomerizes to the cis form, which is biologically active and can stimulate LPA receptors. A second wavelength of light can be used to switch it back to the inactive trans form.
Q2: What are the recommended wavelengths for activating and deactivating this compound?
The photoswitching of this compound is wavelength-dependent. Based on its photophysical properties, the following wavelengths are recommended:
-
Activation (trans-to-cis isomerization): 365 nm (UV-A light)
-
Deactivation (cis-to-trans isomerization): 460 nm (blue light)
For similar caged LPA compounds, a wavelength of 405 nm has also been shown to be effective for activation[1].
Q3: What is the expected outcome of successful this compound activation?
Upon successful photoactivation, the released cis-AzoLPA will act as an agonist for LPA receptors, initiating downstream signaling cascades. The specific cellular response will depend on the cell type and the LPA receptors expressed, but can include calcium mobilization, cell proliferation, migration, and changes in cell morphology[2][3][4].
Troubleshooting Guide
Problem 1: No observable cellular response after light stimulation.
| Possible Cause | Troubleshooting Step |
| Insufficient Light Intensity | The light source may not be delivering enough power to the sample to induce photoisomerization. It is crucial to measure the light intensity at the sample plane. |
| Incorrect Wavelength | Ensure that the light source is emitting at the correct wavelength for this compound activation (365 nm). Use a spectrometer to verify the emission spectrum of your light source. |
| Sub-optimal Exposure Time | The duration of light exposure may be too short. Try increasing the exposure time incrementally. |
| This compound Degradation | Ensure that the this compound stock solution is stored correctly and has not degraded. Prepare fresh solutions if necessary. |
| Cell Health Issues | Verify the health and viability of the cells. Ensure they are responsive to a positive control, such as commercially available LPA. |
| Low Receptor Expression | The cell line used may not express sufficient levels of LPA receptors. Confirm receptor expression using techniques like qPCR or western blotting. |
Problem 2: High background activity or response in the absence of light.
| Possible Cause | Troubleshooting Step |
| Spontaneous Isomerization | This compound may slowly isomerize to its active cis form in solution. Prepare fresh this compound solutions before each experiment and protect them from ambient light. |
| Off-Target Effects | The trans form of this compound may have some residual activity or interact with other cellular components. Test a range of this compound concentrations to find the optimal balance between low background and effective activation. |
| Contamination of this compound | The this compound stock may be contaminated with active LPA. If possible, verify the purity of the compound. |
Problem 3: Cell death or phototoxicity observed after light exposure.
| Possible Cause | Troubleshooting Step |
| Excessive Light Intensity | High-intensity light, especially in the UV range, can be phototoxic. Reduce the light intensity or the exposure time. |
| Toxicity of Photolysis Byproducts | While this compound isomerization is generally clean, high light doses could potentially lead to the formation of cytotoxic byproducts. Minimize the light dose to the lowest effective level. |
| Overstimulation of LPA Receptors | Excessive activation of LPA receptors can lead to excitotoxicity in some cell types. Reduce the concentration of this compound or the light exposure time. |
Experimental Protocols
Protocol 1: Calibrating Light Source Intensity
Objective: To accurately measure the light intensity (irradiance) at the sample plane of a microscope to ensure reproducible this compound activation.
Materials:
-
Microscope with the light source to be used for the experiment (e.g., LED, mercury lamp, or laser).
-
Photodiode power meter with a sensor appropriate for the wavelength of interest.
-
Objective lens to be used in the experiment.
Methodology:
-
Set up the microscope: Turn on the light source and allow it to stabilize as you would for a typical experiment.
-
Position the power meter sensor: Place the sensor on the microscope stage, centered in the light path.
-
Focus the light: Using the microscope's focusing mechanism, adjust the focus so that the light is focused onto the sensor.
-
Set the light path: Configure the microscope's filter cubes and apertures to match the settings that will be used for the this compound activation experiment.
-
Measure the power: Record the power reading from the power meter in milliwatts (mW).
-
Calculate the illuminated area: The illuminated area can be calculated from the field of view of the objective. The area (A) of a circular field of view is given by A = πr², where r is the radius of the field of view. The field of view can be found in the objective specifications or measured using a stage micrometer.
-
Calculate the irradiance: Divide the measured power (in mW) by the illuminated area (in cm² or mm²) to obtain the irradiance in mW/cm² or mW/mm².
Data Presentation: Example Light Source Calibration Data
| Light Source Setting (%) | Measured Power (mW) | Illuminated Area (mm²) | Irradiance (mW/mm²) |
| 25 | 0.5 | 0.13 | 3.85 |
| 50 | 1.0 | 0.13 | 7.69 |
| 75 | 1.5 | 0.13 | 11.54 |
| 100 | 2.0 | 0.13 | 15.38 |
Note: This is example data. Actual values will vary depending on the specific microscope and light source.
Protocol 2: this compound Photoactivation in Cell Culture
Objective: To activate this compound in a cell culture experiment and observe the cellular response.
Materials:
-
Cells of interest cultured on an appropriate imaging dish (e.g., glass-bottom dish).
-
This compound stock solution (in a suitable solvent, protected from light).
-
Calibrated light source.
-
Imaging system to monitor the cellular response (e.g., fluorescence microscope for calcium imaging).
Methodology:
-
Cell Preparation: Plate cells at an appropriate density and allow them to adhere and grow.
-
This compound Loading: On the day of the experiment, replace the culture medium with a buffer suitable for the assay (e.g., HEPES-buffered saline). Add this compound to the desired final concentration. Incubate in the dark for a sufficient time to allow for equilibration.
-
Baseline Measurement: Place the dish on the microscope and acquire baseline readings of the cellular parameter of interest (e.g., intracellular calcium levels) for a period before photoactivation.
-
Photoactivation: Illuminate the cells with the calibrated light source at the predetermined wavelength (365 nm), intensity, and duration.
-
Post-Activation Monitoring: Continue to monitor the cellular response for a period after the light stimulation.
-
(Optional) Deactivation: To study the reversibility of the response, illuminate the cells with 460 nm light to promote the back-isomerization of this compound to its inactive trans form.
Visualizations
Caption: LPA Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for this compound Activation.
Caption: Troubleshooting Flowchart for this compound Experiments.
References
- 1. Laser photolysis of caged compounds at 405 nm: photochemical advantages, localisation, phototoxicity and methods for calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
AzoLPA solubility and vehicle solutions
Welcome to the . This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful use of AzoLPA in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a photoswitchable synthetic lipid that functions as an agonist for Lysophosphatidic Acid (LPA) receptors. It incorporates an azobenzene moiety into its structure, which allows for the optical control of its activity. The molecule can be switched between two isomers using light of specific wavelengths. The cis isomer, induced by UV or near-UV light, is the more active form and shows a greater ability to activate LPA receptors compared to the light-adapted trans isomer. This property allows for precise spatial and temporal control over LPA receptor signaling in experimental systems.
Q2: In what solvent is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO)[]. For experimental use, it is recommended to prepare a concentrated stock solution in anhydrous DMSO.
Q3: Which LPA receptors does this compound activate?
This compound has been shown to activate LPA receptors 1 through 5 (LPA1-5)[2]. The cis-isomer of this compound exhibits a higher potency for these receptors.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution | Improper storage of DMSO, leading to water absorption. | Use anhydrous DMSO to prepare stock solutions. Store the DMSO stock solution in a tightly sealed container with desiccant at -20°C to prevent moisture absorption. |
| Precipitation upon dilution in aqueous media | The final concentration of DMSO in the aqueous solution is too low to maintain this compound solubility. | When diluting the DMSO stock solution into your aqueous experimental medium (e.g., cell culture media), ensure that the final DMSO concentration is kept at a level that does not cause precipitation and is not toxic to the cells (typically ≤0.1%). It may be necessary to perform serial dilutions. |
| Low or no observable biological effect | 1. Inactive isomer of this compound is predominant.2. Insufficient concentration of this compound.3. Degradation of this compound. | 1. Ensure that the this compound solution is illuminated with the appropriate wavelength of light (e.g., 365 nm) to convert it to the active cis isomer prior to or during the experiment.2. The optimal working concentration can vary between cell types and experimental conditions. A concentration-response curve should be generated to determine the optimal concentration for your specific assay.3. Store the this compound stock solution at -20°C and protect it from light to prevent degradation. Prepare fresh dilutions in your experimental buffer immediately before use. |
| Cell toxicity observed | The concentration of DMSO in the final working solution is too high. | Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best to keep the final concentration at or below 0.1%. Prepare a more concentrated stock solution of this compound in DMSO to minimize the volume added to your cell culture. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to assess the effect of the solvent on your cells. |
Experimental Protocols
Preparation of this compound Stock Solution
A standardized protocol for preparing an this compound stock solution is provided below.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Based on the molecular weight of your specific this compound salt (e.g., 495.51 g/mol for the ammonium salt), calculate the mass required to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Weigh the calculated amount of this compound in a sterile microcentrifuge tube or glass vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
General Protocol for this compound Application in Cell Culture
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium appropriate for your cell line
-
Cultured cells
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final working concentration in pre-warmed cell culture medium. It is crucial to add the DMSO stock solution to the medium while vortexing or mixing to ensure rapid dispersal and prevent precipitation. The final DMSO concentration should ideally be ≤0.1%.
-
Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of this compound.
-
To activate this compound, irradiate the cells with light of the appropriate wavelength (e.g., 365 nm) for a specified duration. The optimal light intensity and duration should be determined empirically for your experimental setup.
-
To revert this compound to its less active trans form, irradiate the cells with a longer wavelength of light (e.g., 460 nm).
-
Include appropriate controls in your experiment, such as a vehicle control (cells treated with the same final concentration of DMSO) and a dark control (cells treated with this compound but not exposed to activating light).
Signaling Pathways and Workflows
The activation of LPA receptors by the cis-isomer of this compound can initiate a variety of downstream signaling cascades.
Caption: this compound photoisomerization and downstream signaling pathways.
Caption: General experimental workflow for using this compound in cell-based assays.
References
AzoLPA Temporal Resolution Enhancement: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the temporal resolution of AzoLPA switching in their experiments. This compound is a photoswitchable lysophosphatidic acid (LPA) receptor agonist, enabling optical control over LPA signaling pathways. Achieving high temporal resolution is critical for precisely dissecting the kinetics of these pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic, photoswitchable lipid that acts as an agonist for LPA receptors, which are a class of G protein-coupled receptors (GPCRs).[1][2] It contains an azobenzene moiety in its acyl chain, which can isomerize between two forms upon exposure to specific wavelengths of light.[1]
-
trans-AzoLPA: This is the more stable, elongated isomer, which is predominant in the dark or after exposure to blue light (~460 nm). The trans form is a weak agonist of LPA receptors.[1]
-
cis-AzoLPA: Upon irradiation with UV-A light (~365-380 nm), the azobenzene group isomerizes to the bent cis form.[1][3] This isomer is a more potent activator of LPA receptors.[1]
This reversible photoswitching allows for the precise temporal control of LPA receptor activation and downstream signaling.
Q2: What is "temporal resolution" in the context of this compound experiments?
A2: Temporal resolution refers to the precision of a measurement with respect to time. In this compound experiments, it signifies how rapidly you can switch LPA receptor activity on and off. High temporal resolution means you can initiate and terminate the signaling cascade very quickly, allowing for the study of rapid cellular events.
Q3: What are the key factors that influence the temporal resolution of this compound switching?
A3: The primary factors include:
-
Light Intensity: Higher light intensity generally leads to faster isomerization, as more photons are available to drive the conformational change.
-
Wavelength: Using the optimal wavelength for each isomerization step (trans to cis and cis to trans) is crucial for efficient switching.
-
Quantum Yield: This intrinsic property of the azobenzene core determines the efficiency of photoisomerization upon absorbing a photon. The local environment of the this compound molecule (e.g., in solution versus embedded in a cell membrane) can influence the quantum yield.
-
Thermal Relaxation Rate: The cis isomer can thermally relax back to the more stable trans isomer in the absence of light. The rate of this relaxation will affect how quickly the "off" state is achieved after UV stimulation is removed.
-
Delivery and Removal of Light: The speed at which the light source can be turned on and off and the precision of light delivery to the sample are critical.
Troubleshooting Guide: Improving this compound Switching Speed
This guide addresses common issues that can lead to poor temporal resolution in this compound experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Slow or incomplete activation of signaling (slow trans to cis isomerization) | 1. Insufficient Light Intensity: The photon flux at the sample is too low to drive efficient isomerization. 2. Incorrect Wavelength: The light source is not emitting at the optimal wavelength for trans to cis conversion (~365-380 nm). 3. Suboptimal this compound Concentration: The concentration of this compound may be too low for a robust response. 4. Photodegradation: Prolonged exposure to high-intensity UV light can lead to irreversible damage to the this compound molecule. | 1. Increase Light Intensity: Use a more powerful light source (e.g., a high-power LED or a laser). Ensure the light path is optimized for minimal loss of intensity. 2. Verify Wavelength: Use a spectrometer to confirm the peak emission wavelength and bandwidth of your light source. 3. Optimize Concentration: Perform a dose-response curve to determine the optimal this compound concentration for your specific cell type and assay. 4. Use Pulsed Light: Instead of continuous illumination, use short pulses of high-intensity light to minimize photodegradation while still achieving rapid isomerization. |
| Slow or incomplete deactivation of signaling (slow cis to trans isomerization) | 1. Inefficient Photoreversion: The wavelength or intensity of the blue light (~460 nm) is not optimal for driving the cis to trans isomerization. 2. Slow Thermal Relaxation: The thermal relaxation of the cis isomer back to the trans isomer in the dark is a relatively slow process. | 1. Optimize Blue Light Delivery: Ensure your blue light source has sufficient intensity and the correct wavelength to efficiently revert the cis isomer. 2. Active Reversion: Do not rely solely on thermal relaxation for deactivation. Actively irradiate the sample with blue light to rapidly switch this compound to its inactive trans state. |
| Variability in Response Times | 1. Inconsistent Light Delivery: Fluctuations in light source power or uneven illumination of the sample. 2. Temperature Fluctuations: The rates of both photoisomerization and thermal relaxation can be temperature-dependent. 3. Cellular Environment: The lipid membrane composition and local microenvironment can influence this compound's switching kinetics. | 1. Stabilize Light Source: Use a stabilized power supply for your light source and employ optical components (e.g., diffusers) to ensure uniform illumination. 2. Maintain Constant Temperature: Use a temperature-controlled stage or incubator to ensure a stable experimental temperature. 3. Standardize Cell Culture Conditions: Maintain consistent cell culture conditions to minimize variability in the cellular environment. |
Experimental Protocols
Protocol 1: Measuring this compound Isomerization Kinetics using UV-Vis Spectroscopy
This protocol allows for the direct measurement of the rates of trans to cis and cis to trans isomerization of this compound in solution.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Spectrophotometer with a temperature-controlled cuvette holder
-
UV-A light source (~365 nm)
-
Blue light source (~460 nm)
-
Quartz cuvettes
Methodology:
-
Prepare a dilute solution of this compound in the desired buffer or solvent in a quartz cuvette.
-
Place the cuvette in the spectrophotometer and record the initial absorption spectrum (this will be predominantly the trans isomer). The trans isomer typically has a strong absorption peak around 360 nm.
-
Irradiate the sample with the UV-A light source directly in the spectrophotometer's sample compartment.
-
Record absorption spectra at regular, short time intervals during UV-A irradiation.
-
Observe the decrease in the absorbance of the trans peak and the corresponding increase in the absorbance of the cis peak (often a broader, less intense peak at a slightly different wavelength).
-
Continue until a photostationary state is reached (no further change in the spectrum).
-
To measure the cis to trans isomerization, start with the sample at the photostationary state rich in the cis isomer.
-
Irradiate the sample with the blue light source and record spectra over time, observing the recovery of the trans peak.
-
To measure thermal relaxation, bring the sample to the cis-rich photostationary state, then turn off all light and monitor the spectral changes over time in the dark.
-
The kinetic data can be fitted to appropriate rate equations to determine the time constants for each process.
Protocol 2: Monitoring this compound-Mediated Calcium Signaling with High Temporal Resolution
This protocol describes how to use a fluorescent calcium indicator to measure the speed of this compound-induced cellular signaling.
Materials:
-
Cells expressing the LPA receptor of interest
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Microscope equipped with a fast-switching light source for both photoswitching and fluorescence excitation
-
A sensitive, high-speed camera (e.g., an sCMOS or EMCCD camera)
-
This compound
Methodology:
-
Plate cells on a suitable imaging dish (e.g., glass-bottom dish).
-
Load the cells with the fluorescent calcium indicator dye according to the manufacturer's instructions.
-
Replace the loading buffer with a suitable imaging buffer.
-
Mount the dish on the microscope stage.
-
Acquire a baseline fluorescence signal.
-
Add this compound to the imaging buffer at the desired final concentration.
-
Initiate a time-lapse image acquisition sequence with a high frame rate.
-
After a brief baseline recording in the dark (or with blue light to ensure this compound is in the trans state), deliver a short pulse of UV-A light to the cells to rapidly isomerize this compound to the cis form.
-
Record the resulting increase in intracellular calcium concentration as an increase in fluorescence intensity.
-
To measure the deactivation kinetics, follow the UV-A pulse with a pulse of blue light to switch this compound back to the trans form and observe the decay of the calcium signal.
-
The rise and fall times of the calcium signal can be analyzed to determine the on- and off-rates of this compound-mediated signaling.
Signaling Pathways and Experimental Workflows
This compound-Mediated GPCR Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow for High-Temporal-Resolution this compound Experiments
Caption: this compound experimental workflow.
Troubleshooting Logic Diagram
Caption: this compound troubleshooting logic.
References
Validation & Comparative
A Comparative Guide to Validating AzoLPA Activity Against Native LPA
For researchers and professionals in drug development, understanding the activity of novel synthetic ligands in comparison to their native counterparts is crucial for advancing therapeutic discovery. This guide provides a detailed comparison of a synthetic LPA receptor agonist, referred to herein as AzoLPA (using the potent and selective LPA1 agonist CpY as a representative example), and native lysophosphatidic acid (LPA). This comparison is supported by experimental data and detailed protocols to facilitate the validation of this compound activity in your own research.
Data Summary: this compound (CpY) vs. Native LPA
The following table summarizes the quantitative data comparing the potency of this compound (CpY) and native LPA in activating the LPA1 receptor, a key target in various physiological and pathological processes.
| Agonist | Assay Type | Cell Line | Potency (pEC50) | Reference |
| This compound (CpY) | Calcium Mobilization | Not specified | 6.3 | [1] |
| Native LPA (18:1) | Calcium Mobilization | Human Lung Fibroblasts | 7.73 ± 0.12 | [2] |
| Native LPA | Calcium Mobilization | CHO-LPA1 | 7.25 (7.19–7.31) | [3] |
| This compound (CpY) | NanoBiT G-protein Dissociation | COS-1 | EC50: 0.95 nM | [4] |
| Native LPA | NanoBiT G-protein Dissociation | COS-1 | - | [4] |
Note: Direct comparison of potency values should be made with caution due to variations in experimental conditions between different studies.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to validate and expand upon these findings.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following LPA receptor activation.
Materials:
-
Cells expressing the LPA1 receptor (e.g., Human Lung Fibroblasts, CHO-LPA1, or RH7777 cells)[2][3][5]
-
Poly-D-Lysine-coated 96-well or 384-well black, clear-bottom plates[5][6]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5 dye)[3][5]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca2+/Mg2+, 20-25 mM HEPES, 0.1% (w/v) fatty acid-free BSA, and 2.5 mM probenecid[2][5]
-
Agonists: this compound (CpY) and native LPA (e.g., 18:1 LPA)
-
FlexStation III or similar fluorescence plate reader
Procedure:
-
Seed cells at an appropriate density (e.g., 10,000 - 50,000 cells/well) into the coated plates and culture overnight.[3][5]
-
Remove the culture medium and replace it with a "starve media" (serum-free media) for 24 hours.[2]
-
Prepare the dye loading solution by adding the calcium-sensitive dye and pluronic acid to the assay buffer.
-
Remove the starve media and add the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C and 5% CO2.[2][5]
-
Prepare serial dilutions of the agonists (this compound and native LPA) in the assay buffer.
-
Place the plate in the fluorescence plate reader and add the agonist solutions to the wells.
-
Monitor the fluorescence intensity over time to measure changes in intracellular calcium levels.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the LPA receptor.
Materials:
-
Membrane preparations from cells expressing the LPA1 receptor (e.g., Chem-1 cells)[5]
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)
-
Guanosine diphosphate (GDP)
-
Assay Buffer: e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl2, 0.1% fatty acid-free BSA
-
Saponin
-
Agonists: this compound (CpY) and native LPA
-
Scintillation proximity assay (SPA) beads or filter plates
-
Microplate scintillation counter
Procedure:
-
Prepare all reagents in the assay buffer.
-
In a 96-well plate, add the cell membranes, GDP, and [35S]GTPγS.[5]
-
Add serial dilutions of the agonists (this compound and native LPA).
-
For SPA-based assay: Add SPA beads to each well and incubate for at least one hour at room temperature to allow the beads to settle and capture the radiolabeled membranes.[7]
-
For filtration assay: Stop the reaction by adding ice-cold assay buffer and rapidly filter the contents of each well through a filter plate to separate bound from unbound [35S]GTPγS. Wash the filters with ice-cold buffer.
-
Measure the radioactivity in each well using a microplate scintillation counter.
NanoBiT® G-protein Dissociation Assay
This assay provides a real-time measurement of G protein activation by monitoring the dissociation of Gα and Gβγ subunits.
Materials:
-
Host cells (e.g., COS-1)
-
Expression vectors for:
-
LPA1 receptor
-
Gα subunit fused to the Large BiT (LgBiT) fragment of NanoLuc® luciferase
-
Gβγ subunits, with one subunit fused to the Small BiT (SmBiT) fragment
-
-
Furimazine (Nano-Glo® Live Cell Assay substrate)
-
Agonists: this compound (CpY) and native LPA
-
Luminometer
Procedure:
-
Co-transfect the host cells with the expression vectors for the LPA1 receptor and the LgBiT/SmBiT-tagged G protein subunits.
-
Plate the transfected cells in a suitable assay plate and culture for 24-48 hours.
-
Prepare the Nano-Glo® Live Cell Assay reagent containing the furimazine substrate according to the manufacturer's protocol.
-
Add the substrate to the cells and incubate for the recommended time.
-
Prepare serial dilutions of the agonists (this compound and native LPA).
-
Measure the baseline luminescence.
-
Add the agonist solutions to the wells and immediately begin measuring the luminescence signal in real-time. A decrease in luminescence indicates the dissociation of the Gα and Gβγ subunits, signifying G protein activation.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: LPA1 Receptor Signaling Pathways.
Caption: Calcium Mobilization Assay Workflow.
Caption: GTPγS Binding Assay Workflow.
References
- 1. LPA1 agonist CpY | LPA1 agonist | Probechem Biochemicals [probechem.com]
- 2. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. multispaninc.com [multispaninc.com]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Control Experiments for AzoLPA Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential control experiments for studies involving AzoLPA, a photoswitchable lysophosphatidic acid (LPA) receptor agonist. Proper controls are critical for validating the specific effects of this compound and ensuring the reliability of experimental data. This document outlines key control strategies, provides detailed experimental protocols, and presents illustrative data to guide researchers in designing robust this compound studies.
Introduction to this compound and the Imperative for Rigorous Controls
This compound is a powerful research tool that allows for the spatiotemporal control of LPA receptor signaling using light. It incorporates a photoswitchable azobenzene moiety into the lipid backbone, enabling reversible activation and deactivation. The trans-isomer of this compound is biologically active, mimicking the natural ligand LPA and activating LPA receptors 1-5[1][2]. Conversely, the cis-isomer is significantly less active, providing a built-in control mechanism. The complexity of LPA signaling, which involves multiple receptor subtypes and downstream pathways, necessitates a well-designed set of control experiments to isolate the specific effects of this compound from confounding variables.
Key Control Strategies for this compound Experiments
To ensure the validity of experimental findings, a multi-pronged approach to controls is essential. The following table summarizes the critical control experiments, their purpose, and expected outcomes when studying the effects of this compound.
| Control Type | Description | Purpose | Expected Outcome |
| Vehicle Control | The solvent used to dissolve and deliver this compound (e.g., DMSO, ethanol) is added to the cells or system at the same concentration as the this compound treatment. | To control for any effects of the solvent on the experimental system. | No significant change in the measured biological response compared to untreated baseline. |
| Inactive Isomer Control | This compound is pre-illuminated with UV-A light to convert it to the inactive cis-isomer before being added to the experimental system. | To demonstrate that the observed biological effects are dependent on the active trans-conformation of this compound. | Minimal to no biological response, similar to the vehicle control. |
| Negative Control (Pharmacological) | Cells are pre-treated with a specific LPA receptor antagonist (e.g., Ki16425 for LPA1/3) before the addition of active trans-AzoLPA. | To confirm that the effects of this compound are mediated through its intended LPA receptors. | The biological response to trans-AzoLPA is significantly attenuated or completely blocked. |
| Positive Control | The natural ligand, lysophosphatidic acid (LPA), is added to the experimental system. | To confirm that the experimental system is responsive to LPA receptor activation and to provide a benchmark for the potency of this compound. | A robust biological response, comparable to or greater than that of trans-AzoLPA. |
| Off-Target Control | trans-AzoLPA is applied to cells that do not express LPA receptors (e.g., parental cell line) or are known to lack the specific receptor subtypes targeted by this compound. | To rule out non-specific or off-target effects of this compound that are independent of its interaction with the intended LPA receptors. | No significant biological response. |
Data Presentation: Illustrative Comparison of Experimental and Control Groups
The following tables provide examples of how to structure and present quantitative data from common assays used to measure this compound activity. The data presented here is illustrative and intended to demonstrate expected trends.
Table 1: Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium ([Ca²⁺]i) following the activation of Gq-coupled LPA receptors. Data is presented as the peak fluorescence intensity (arbitrary units, A.U.) and the percentage of responding cells.
| Condition | Peak [Ca²⁺]i (A.U. ± SD) | Responding Cells (%) |
| Untreated | 15 ± 5 | 2 |
| Vehicle Control | 18 ± 6 | 3 |
| cis-AzoLPA (10 µM) | 25 ± 8 | 5 |
| trans-AzoLPA (10 µM) | 250 ± 30 | 95 |
| LPA (10 µM) | 280 ± 35 | 98 |
| Antagonist + trans-AzoLPA | 40 ± 10 | 10 |
| LPA Receptor Knockout + trans-AzoLPA | 22 ± 7 | 4 |
Table 2: Serum Response Element (SRE) Reporter Assay
This assay measures the activation of the MAPK/ERK signaling pathway, a downstream effector of LPA receptor activation, by quantifying the expression of a luciferase reporter gene under the control of the Serum Response Element (SRE). Data is presented as fold induction of luciferase activity over the vehicle control.
| Condition | Fold Induction (mean ± SD) |
| Vehicle Control | 1.0 ± 0.1 |
| cis-AzoLPA (10 µM) | 1.2 ± 0.2 |
| trans-AzoLPA (10 µM) | 8.5 ± 1.2 |
| LPA (10 µM) | 10.2 ± 1.5 |
| Antagonist + trans-AzoLPA | 1.8 ± 0.3 |
| LPA Receptor Knockout + trans-AzoLPA | 1.1 ± 0.15 |
Experimental Protocols
1. This compound Photoswitching Protocol
This protocol describes the general procedure for controlling the isomeric state of this compound using light.
-
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Quartz or UV-transparent cuvette/plate
-
UV-A light source (e.g., 365 nm LED)
-
Blue light source (e.g., 450-470 nm LED)
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Preparation of trans-AzoLPA (dark-adapted state): Prepare the this compound solution in the dark or under dim red light to ensure it is predominantly in the thermally stable trans-isomeric form.
-
Conversion to cis-AzoLPA: To generate the inactive cis-isomer, irradiate the this compound solution with UV-A light (e.g., 365 nm) for a specified duration (e.g., 5-30 minutes). The optimal irradiation time should be determined empirically by monitoring the change in the absorbance spectrum. The trans-isomer typically has a strong absorption peak around 360 nm, which decreases upon conversion to the cis-isomer, while the absorption in the visible range (around 440 nm) increases.
-
Reversion to trans-AzoLPA: To switch back to the active trans-isomer, irradiate the cis-enriched this compound solution with blue light (e.g., 450-470 nm) for a specified duration (e.g., 5-30 minutes), or allow for thermal relaxation in the dark (the rate of which depends on the specific this compound analogue and solvent).
-
Verification: Confirm the isomeric state by measuring the UV-Vis absorbance spectrum.
-
2. Calcium Mobilization Assay Protocol
-
Materials:
-
Cells expressing the LPA receptor of interest
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound (trans and cis isomers)
-
LPA (positive control)
-
LPA receptor antagonist (negative control)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
-
-
Procedure:
-
Seed cells into the 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS) for 45-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
For the negative control wells, pre-incubate the cells with the LPA receptor antagonist for 30 minutes.
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Inject the different treatments (vehicle, cis-AzoLPA, trans-AzoLPA, LPA) and continuously record the fluorescence signal for at least 3 minutes.
-
Analyze the data by calculating the peak fluorescence intensity change from baseline.
-
3. Serum Response Element (SRE) Reporter Assay Protocol
-
Materials:
-
Cells co-transfected with an SRE-luciferase reporter vector and a constitutively expressed control vector (e.g., Renilla luciferase)
-
Cell culture medium with low serum (e.g., 0.5% FBS)
-
This compound (trans and cis isomers)
-
LPA (positive control)
-
LPA receptor antagonist (negative control)
-
96-well white, clear-bottom plates
-
Dual-luciferase reporter assay system
-
Luminometer
-
-
Procedure:
-
Seed the transfected cells into the 96-well plate.
-
After 24 hours, replace the growth medium with low-serum medium and incubate for another 12-24 hours to reduce basal signaling.
-
For the negative control wells, pre-incubate the cells with the LPA receptor antagonist for 30 minutes.
-
Add the different treatments (vehicle, cis-AzoLPA, trans-AzoLPA, LPA) to the wells and incubate for 4-6 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Express the data as fold induction over the vehicle control.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: this compound Experimental Workflow.
Caption: Logic of Control Experiments.
References
A Comparative Guide to AzoLPA and Caged LPA: Photoswitchable vs. Photoreleasable Control of Lipid Signaling
In the dynamic field of lipid signaling research, precise spatiotemporal control over lipid-mediated cellular processes is paramount. Both AzoLPA and caged lysophosphatidic acid (LPA) have emerged as powerful tools to achieve such control through the use of light. This guide provides a detailed comparison of these two photo-activatable lipid probes, offering insights into their mechanisms, performance, and experimental considerations for researchers in cell biology and drug development.
At a Glance: this compound vs. Caged LPA
| Feature | This compound | Caged LPA |
| Mechanism of Action | Reversible trans-cis photoisomerization | Irreversible photolytic cleavage of a "caging" group |
| Activation | Typically UV-A light (e.g., 365 nm) for trans to cis (active) | Typically UV light (e.g., 405 nm) |
| Deactivation | Blue light (e.g., 460 nm) for cis to trans (less active) or thermal relaxation | Irreversible; active LPA remains after uncaging |
| Temporal Control | High; allows for turning signaling on and off | High for activation; no "off" switch |
| Reversibility | Yes | No |
| Key Advantage | Ability to reversibly switch signaling pathways on and off.[1] | "Clean" release of the native, unmodified LPA molecule. |
| Potential Limitation | The trans isomer may retain some biological activity. | Potential for phototoxicity from the caging group or its byproducts.[2] |
Mechanism of Action: A Tale of Two Photochemical Strategies
The fundamental difference between this compound and caged LPA lies in their photochemical mechanisms, which dictates their experimental utility.
This compound: The Reversible Photoswitch
This compound is a photoswitchable lipid that incorporates a light-sensitive azobenzene moiety into its acyl chain.[2][3] The azobenzene group can exist in two isomeric states: a thermally stable, elongated trans isomer and a metastable, bent cis isomer.[2][3]
Upon irradiation with UV-A light (e.g., 365 nm), the azobenzene group isomerizes from the trans to the cis configuration. This conformational change alters the shape of the lipid, often leading to a significant increase in its biological activity. The signaling can be reversed by exposing the this compound to blue light (e.g., 460 nm), which promotes the back-isomerization to the less active trans state.[3] This reversibility allows for dynamic control over LPA receptor activation.
Caged LPA: The Irreversible Photorelease
Caged LPA is a photolabile derivative of LPA where a bulky "caging" group, such as a coumarin derivative, is covalently attached to a functionally critical part of the LPA molecule, rendering it biologically inactive.[4]
Irradiation with a specific wavelength of light, typically in the UV range (e.g., 405 nm), cleaves the bond holding the caging group, leading to the rapid and irreversible release of active, unmodified LPA.[4] This "uncaging" process provides a burst of active ligand, allowing for precise initiation of LPA signaling.
Performance Comparison: Quantitative Insights
Direct comparative studies between this compound and caged LPA are limited. However, data from individual studies on their properties and biological activities allow for an indirect comparison.
Photophysical Properties
| Parameter | This compound | Caged LPA (Coumarin-based) |
| Activation Wavelength (λmax) | ~365 nm (trans to cis) | ~405 nm |
| Deactivation Wavelength (λmax) | ~460 nm (cis to trans) | N/A |
| Quantum Yield (Φ) | Varies with environment; for azobenzene in solution, Φ(trans→cis) can be ~0.1-0.2. | Can be high, with some coumarin cages exceeding 0.2.[5] |
| Phototoxicity | Generally considered low, especially with visible light for back-isomerization. | Can be a concern due to the UV light required for uncaging and potential reactivity of the caging group byproduct.[2] |
Biological Activity
The biological activity of this compound is dependent on the isomeric state, with the cis isomer typically being significantly more potent. In the case of caged LPA, the caged form is designed to be inert, and activity is only observed after photorelease of the native LPA.
EC50 Values for this compound Isomers on LPA Receptors [6]
| LPA Receptor | LPA (18:1) | trans-AzoLPA | cis-AzoLPA |
| LPA1 | 39.1 nM | >10 µM | 1.2 µM |
| LPA2 | 4.5 nM | 1.8 µM | 160 nM |
| LPA3 | 150 nM | >10 µM | 1.5 µM |
| LPA4 | 61.5 nM | >10 µM | 2.1 µM |
| LPA5 | 345 nM | >10 µM | 2.9 µM |
As the table indicates, the cis isomer of this compound is significantly more potent than the trans isomer across multiple LPA receptor subtypes, demonstrating the light-dependent modulation of its activity. For caged LPA, the EC50 before uncaging would ideally be infinite (no activity), and after uncaging, it would be that of the native LPA being released (e.g., 39.1 nM for LPA 18:1 on LPA1).
Experimental Protocols
Synthesis of this compound (Conceptual Outline)
The synthesis of this compound involves a multi-step process that incorporates an azobenzene-containing fatty acid (e.g., FAAzo-4) into a lysophosphatidic acid backbone.[2][3]
A detailed protocol would involve standard organic synthesis techniques, including reaction setup under inert atmosphere, temperature control, and purification by chromatography.
Application of this compound in Cell Culture
-
Cell Culture and Seeding: Plate cells of interest (e.g., NG108-15 neuroblastoma cells) in a suitable culture vessel for microscopy.[6]
-
Serum Starvation: Prior to the experiment, serum-starve the cells for 24-48 hours to reduce background LPA signaling.[6]
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The trans isomer is the thermally stable form. To generate the cis isomer, irradiate the stock solution with 365 nm light until the photostationary state is reached.
-
Application to Cells: Add the desired concentration of either trans- or cis-AzoLPA to the cell culture medium.
-
Photoswitching and Imaging:
-
To activate signaling, irradiate the cells treated with trans-AzoLPA with 365 nm light.
-
To deactivate signaling, irradiate the cells with blue light (e.g., 460 nm).
-
Monitor cellular responses, such as calcium signaling or morphological changes (e.g., neurite retraction), using live-cell imaging.[2]
-
Synthesis of Coumarin-Caged LPA (Conceptual Outline)
The synthesis of a coumarin-caged LPA involves attaching a photolabile coumarin derivative to the phosphate group of LPA, thereby inactivating it.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optical Control of Lysophosphatidic Acid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New caged coumarin fluorophores with extraordinary uncaging cross sections suitable for biological imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
A Comparative Guide to AzoLPA and Other Lysophosphatidic Acid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AzoLPA, a novel photoswitchable lysophosphatidic acid (LPA) receptor agonist, with other commonly used LPA receptor agonists. The information presented herein is intended to assist researchers in selecting the appropriate agonist for their specific experimental needs by providing a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
Introduction to LPA Receptor Agonists
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects by activating a family of G protein-coupled receptors (GPCRs) known as LPA receptors (LPA1-6).[1] These receptors are involved in a myriad of cellular processes, including cell proliferation, migration, survival, and cytoskeletal reorganization. Consequently, LPA receptor agonists are valuable tools for studying these physiological and pathological processes.
This guide focuses on this compound, a synthetic analogue of LPA that incorporates a photoswitchable azobenzene moiety into its acyl chain.[1] This unique feature allows for the optical control of LPA receptor activity, providing researchers with spatiotemporal control over their experiments. The activity of this compound can be modulated using light: the cis-isomer, induced by 365 nm UV light, is the more active form, while the trans-isomer, favored in the dark or under 460 nm light, is less active.[1]
We will compare the properties of this compound with other widely used LPA receptor agonists, including the endogenous and most abundant form, 1-oleoyl-LPA, and other synthetic agonists where data is available.
Comparative Analysis of Agonist Performance
To facilitate a clear comparison, the following tables summarize the available quantitative data for this compound and other LPA receptor agonists. It is important to note that direct comparisons of EC50 and Ki values should be made with caution, as these values can vary depending on the specific cell line, receptor expression levels, and assay conditions used in different studies.
Table 1: Receptor Binding Affinity (Ki) of LPA Receptor Agonists
| Agonist | LPA1 (Ki, nM) | LPA2 (Ki, nM) | LPA3 (Ki, nM) | LPA4 (Ki, nM) | LPA5 (Ki, nM) | LPA6 (Ki, nM) | Citation |
| 1-Oleoyl-LPA | 2.08 ± 1.32 | - | - | - | - | - | [1] |
| This compound (cis) | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |
| This compound (trans) | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Specific Ki values for this compound isomers are not currently available in the reviewed literature.
Table 2: Agonist Potency (EC50) in Functional Assays
| Agonist | Assay | LPA1 (EC50, nM) | LPA2 (EC50, nM) | LPA3 (EC50, nM) | LPA4 (EC50, nM) | LPA5 (EC50, nM) | LPA6 (EC50, nM) | Citation |
| 1-Oleoyl-LPA | Calcium Mobilization | ~10-100 | ~10-100 | ~100-1000 | Data not available | Data not available | >1000 | [2] |
| This compound (cis) | Calcium Mobilization | ~25 (HEK293T) | Activates | Activates | Activates | Activates | Data not available | [1] |
| This compound (trans) | Calcium Mobilization | Less active than cis | Less active than cis | Less active than cis | Less active than cis | Less active than cis | Data not available | [1] |
| OMPT | Receptor Phosphorylation | - | - | 10 ± 2 | - | - | - |
Note: this compound has been shown to activate LPA1-5 receptors, with the cis-isomer being more potent. However, specific EC50 values for each receptor subtype are not fully characterized in the available literature. The provided EC50 for cis-AzoLPA on LPA1 is an approximate value from a study using HEK293T cells. OMPT is a known LPA3-selective agonist.
Signaling Pathways
LPA receptors couple to various G proteins to initiate downstream signaling cascades. Understanding these pathways is crucial for interpreting the effects of LPA receptor agonists.
Caption: LPA receptor signaling pathways.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are representative protocols for key experiments used to characterize LPA receptor agonists.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, a common downstream effect of Gq-coupled LPA receptors.
Caption: Workflow for a calcium mobilization assay.
Protocol:
-
Cell Culture: Plate cells stably or transiently expressing the LPA receptor of interest in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.
-
Agonist Preparation: Prepare serial dilutions of this compound or other LPA agonists in the assay buffer. For this compound, prepare separate solutions for the trans (dark-adapted or 460 nm irradiated) and cis (365 nm irradiated) isomers.
-
Assay: Place the cell plate in a fluorescence plate reader (e.g., FLIPR). Add the agonist solutions to the wells.
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 494 nm excitation and 516 nm emission for Fluo-4) kinetically over several minutes.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Neurite Retraction Assay
This assay is used to assess the morphological changes in neuronal cells induced by LPA receptor activation, a process often mediated by the G12/13-Rho pathway.
Protocol:
-
Cell Culture and Differentiation: Plate neuronal cells (e.g., Neuro2a or PC12 cells) on a suitable substrate (e.g., poly-L-lysine coated plates) and differentiate them to induce neurite outgrowth, for example, by serum starvation or treatment with retinoic acid.
-
Agonist Treatment: Treat the differentiated cells with various concentrations of this compound (in either cis or trans form) or other LPA agonists.
-
Imaging: At different time points after agonist addition, acquire images of the cells using a phase-contrast or fluorescence microscope.
-
Analysis: Quantify neurite length and the percentage of cells with retracted neurites for each treatment condition. This can be done manually using image analysis software or with automated image analysis platforms.
-
Data Analysis: Plot the percentage of neurite retraction or the change in average neurite length against the agonist concentration to determine the potency of the agonist.
Conclusion
This compound represents a powerful tool for the study of LPA receptor signaling, offering the unique advantage of optical control. This allows for precise manipulation of receptor activity in space and time, which is not possible with conventional agonists. While quantitative data on the receptor subtype selectivity of this compound is still emerging, initial studies demonstrate its utility in activating LPA1-5 receptors, with the cis-isomer being the more potent agonist. For researchers requiring precise temporal and spatial control of LPA signaling, this compound is an excellent choice. For studies requiring well-characterized, subtype-selective agonists, other compounds may be more suitable at present. The experimental protocols provided in this guide offer a starting point for the characterization and comparison of these and other LPA receptor agonists.
References
AzoLPA: A Light-Switch for Lysophosphatidic Acid Receptor Signaling
A novel photoswitchable agonist, AzoLPA, offers researchers unprecedented spatiotemporal control over the activation of lysophosphatidic acid (LPA) receptors. This engineered lipid incorporates a light-sensitive azobenzene moiety into its acyl chain, allowing for reversible activation of LPA receptor signaling pathways with millisecond precision using ultraviolet-A (UV-A) and blue light.
This compound's unique characteristic lies in its two isomeric states: a thermally stable trans-isomer and a light-induced cis-isomer. The bent cis-form, generated upon exposure to 365 nm light, exhibits significantly higher potency as an LPA receptor agonist compared to the linear trans-form, which can be favored by irradiation with 460 nm light or by allowing the molecule to relax in the dark. This light-dependent activity enables precise optical control of cellular processes mediated by LPA receptors, such as calcium mobilization and neurite retraction.[1][2][3][4][5]
Comparative Activity of this compound Isomers
While comprehensive quantitative data across all LPA receptor subtypes remains to be fully elucidated, studies have demonstrated the differential activity of this compound's isomers, particularly at the LPA1 and LPA2 receptors. The cis-isomer of this compound is a more potent activator of these receptors than the trans-isomer.
| Compound Isomer | Target Receptor(s) | Observed Effect | Reference |
| cis-AzoLPA | LPA1, LPA2 | Increased intracellular Ca2+ mobilization; Induction of neurite retraction | [1][6] |
| trans-AzoLPA | LPA1, LPA2 | Significantly lower activity compared to the cis-isomer | [1][6] |
Further research is required to determine the precise EC50 and binding affinity (Kd) values for each this compound isomer at the full panel of LPA receptors (LPA1-6).
Experimental Protocols
The characterization of this compound's specificity for LPA receptors relies on established in vitro functional assays. The following are detailed methodologies for key experiments.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled LPA receptors (primarily LPA1, LPA2, and LPA3).
1. Cell Culture and Preparation:
-
Human Embryonic Kidney 293T (HEK293T) cells, which endogenously express LPA1 receptors, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Cells are seeded into 96-well plates and grown to confluency.
-
Prior to the assay, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
2. Compound Preparation and Illumination:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
To obtain the cis-isomer, the this compound solution is illuminated with 365 nm light. The trans-isomer is obtained by keeping the solution in the dark or illuminating it with 460 nm light.
3. Assay Procedure:
-
The dye-loaded cells are washed to remove excess dye.
-
A baseline fluorescence reading is taken using a fluorescence plate reader.
-
The prepared cis- or trans-AzoLPA is added to the wells at various concentrations.
-
The fluorescence intensity is measured immediately and monitored over time to detect changes in intracellular calcium levels.
4. Data Analysis:
-
The change in fluorescence is calculated relative to the baseline.
-
Dose-response curves are generated to determine the EC50 values for each isomer.
Neurite Retraction Assay
This assay assesses the morphological changes in neuronal cells, a downstream effect of LPA2 receptor activation.
1. Cell Culture:
-
NG108-15 cells, which primarily express LPA2 receptors, are used.[6]
-
Cells are cultured in DMEM supplemented with 10% FBS, 0.1 mM hypoxanthine, 400 nM aminopterin, 0.016 mM thymidine, and penicillin/streptomycin.[6]
-
For the assay, cells are seeded at a low density to allow for clear visualization of neurites and are serum-starved for 24-48 hours to induce a baseline neurite-extended morphology.[6]
2. Compound Treatment and Imaging:
-
cis- or trans-AzoLPA is added to the culture medium at the desired concentration.
-
Live-cell imaging is performed using a microscope equipped with an environmentally controlled chamber.
-
Images are captured at different time points (e.g., 0, 5, 30 minutes, and 24 hours) to observe changes in cell morphology.[6]
3. Quantification:
-
Image analysis software (e.g., ImageJ) is used to quantify neurite retraction. This can be done by measuring the cell area or the length of neurites over time.[6][7][8] An increase in cell rounding and a decrease in neurite length are indicative of LPA2 receptor activation.
Signaling Pathways and Experimental Workflow
The activation of LPA receptors by this compound initiates downstream signaling cascades. The choice of assay depends on the specific G-protein coupling of the LPA receptor subtype being investigated.
Figure 1. this compound activates LPA receptors to initiate downstream signaling, measurable by specific functional assays.
The experimental workflow for characterizing this compound's specificity involves a series of steps from compound preparation to data analysis.
Figure 2. Workflow for assessing this compound's activity on LPA receptors.
References
- 1. Optical Control of Lysophosphatidic Acid Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Optical Control of Lysophosphatidic Acid Signaling" by Johannes Morstein, Mélanie A. Dacheux et al. [digitalcommons.memphis.edu]
- 3. researchgate.net [researchgate.net]
- 4. Optical Control of Lysophosphatidic Acid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optical Control of Lysophosphatidic Acid Signaling [escholarship.org]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
Cross-Validation of AzoLPA Results with Genetic Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the results of AzoLPA, a photoswitchable lysophosphatidic acid (LPA) receptor agonist, with established genetic methods. By integrating the spatiotemporal precision of this compound with the target specificity of genetic tools like CRISPR-Cas9 and siRNA, researchers can achieve a robust understanding of LPA signaling pathways and their roles in various physiological and pathological processes.
Introduction to this compound and Genetic Validation
This compound is a synthetic, photoswitchable analog of lysophosphatidic acid (LPA) that allows for precise optical control over the activation of LPA receptors.[1][2][3] It contains an azobenzene moiety within its acyl chain, which undergoes a conformational change when exposed to specific wavelengths of light. The cis isomer, induced by UV-A light (e.g., 365 nm), is the more active form, potently activating LPA receptors, while the trans isomer, which is stable in the dark or can be induced by blue light (e.g., 460 nm), is significantly less active.[2][4] This reversible control enables researchers to study LPA signaling with high temporal and spatial resolution.
Genetic methods, such as CRISPR-Cas9-mediated gene knockout and siRNA-mediated gene knockdown, provide a complementary approach to validate the targets of this compound and dissect the function of specific LPA receptors (LPARs). These techniques allow for the specific removal or reduction of a target receptor, enabling the confirmation that the biological effects observed with this compound are indeed mediated by that particular receptor.
Data Presentation: A Comparative Overview
The following tables summarize the expected outcomes when studying a cellular process, such as cell migration, using this compound in combination with genetic validation methods.
Table 1: Comparison of Expected Outcomes in a Cell Migration Assay
| Condition | Treatment | Expected Outcome on Cell Migration | Interpretation |
| Wild-Type Cells | trans-AzoLPA (dark/blue light) | Baseline migration | trans-AzoLPA is inactive. |
| cis-AzoLPA (UV light) | Increased migration | This compound activates LPA receptors, promoting migration. | |
| LPA Receptor Knockout/Knockdown Cells (e.g., LPAR1 knockout) | trans-AzoLPA (dark/blue light) | Baseline migration | trans-AzoLPA is inactive. |
| cis-AzoLPA (UV light) | Attenuated or no increase in migration | The effect of this compound is dependent on the specific LPA receptor that has been knocked out/down.[5][6] |
Table 2: Quantitative Comparison of Methodological Features
| Feature | This compound (Pharmacological) | Genetic Methods (e.g., CRISPR, siRNA) |
| Temporal Control | High (milliseconds to seconds) | Low (hours to days for knockdown/out) |
| Spatial Control | High (micrometer resolution with focused light) | Low (cell population level) |
| Reversibility | High (can be switched on and off with light) | Low (knockout is permanent, knockdown is transient but not rapidly reversible) |
| Target Specificity | Dependent on this compound's affinity for different LPA receptor subtypes. May have off-target effects. | High (targets a specific gene) |
| Ease of Use | Relatively easy to apply in cell culture. | Requires transfection/transduction and validation, can be more complex. |
Experimental Protocols
This compound-Induced Cell Migration Assay
This protocol describes a typical workflow for assessing cell migration in response to photoswitchable this compound.
-
Cell Culture: Plate cells (e.g., breast cancer cell line 4T1) in a suitable assay plate (e.g., 96-well plate with migration inserts or a plate for wound-healing assays).[5]
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). For the cis isomer, irradiate the this compound solution with 365 nm light for a specified duration. The trans isomer is maintained by keeping the solution in the dark or irradiating with 460 nm light.
-
Assay Initiation:
-
Wound-Healing Assay: Create a "scratch" in a confluent monolayer of cells.
-
Transwell Assay: Plate cells in the upper chamber of a transwell insert.
-
-
Treatment: Add the prepared cis- or trans-AzoLPA to the cell culture medium at the desired final concentration.
-
Incubation and Imaging: Incubate the cells and acquire images at regular intervals to monitor cell migration into the scratch or through the transwell membrane. For photoswitching experiments, the cells can be illuminated with the appropriate wavelength of light during the assay.
-
Data Analysis: Quantify the rate of wound closure or the number of cells that have migrated through the transwell membrane.
Genetic Validation using siRNA-Mediated Knockdown
This protocol outlines the steps for validating this compound's target using siRNA.
-
siRNA Design and Synthesis: Design and synthesize siRNAs targeting the specific LPA receptor(s) of interest (e.g., LPAR1, LPAR2, LPAR3). A non-targeting control siRNA should also be used.[5]
-
Transfection: Transfect the cells with the specific or control siRNAs using a suitable transfection reagent.
-
Validation of Knockdown: After a suitable incubation period (e.g., 48-72 hours), validate the knockdown efficiency by measuring the mRNA or protein levels of the target receptor using qPCR or Western blotting, respectively.
-
This compound Migration Assay: Perform the this compound-induced cell migration assay as described above on the cells with the knocked-down receptor expression.
-
Comparative Analysis: Compare the migratory response to cis-AzoLPA in cells treated with the target-specific siRNA to the response in cells treated with the control siRNA. A significant reduction in migration in the knockdown cells validates that this compound's effect is mediated by the targeted receptor.[5][6]
Mandatory Visualization
LPA Signaling Pathway
References
- 1. Optical Control of Lysophosphatidic Acid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. LPA1-Induced Migration Requires Nonmuscle Myosin II Light Chain Phosphorylation in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of LPAR1 Expression in Neuroblastoma Promotes Tumor Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of cis-AzoLPA and trans-AzoLPA Efficacy in LPA Receptor Activation
A comprehensive guide for researchers on the differential effects of AzoLPA photoisomers, supported by experimental data and detailed protocols.
This compound, a photoswitchable analog of lysophosphatidic acid (LPA), has emerged as a powerful tool for the precise spatiotemporal control of LPA receptor signaling. This synthetic photolipid incorporates an azobenzene moiety into its acyl chain, allowing for reversible isomerization between a cis and a trans configuration using light of specific wavelengths. This unique property enables researchers to optically control the activation of LPA receptors, which are a family of G protein-coupled receptors (GPCRs) implicated in a wide array of physiological and pathological processes, including neural development, cardiovascular function, and cancer. This guide provides a detailed comparison of the efficacy of cis-AzoLPA and trans-AzoLPA, presenting quantitative data, experimental methodologies, and visual representations of the underlying signaling pathways.
Efficacy Comparison: cis-AzoLPA Demonstrates Superior LPA Receptor Agonism
Experimental evidence consistently demonstrates that the cis isomer of this compound is a more potent agonist of LPA receptors than its trans counterpart. The conversion to the cis form is achieved by irradiation with 365 nm UV-A light, while the trans form is favored in the dark-adapted state or upon exposure to 460 nm blue light. This light-dependent activity allows for dynamic control over cellular signaling cascades.
The enhanced activity of cis-AzoLPA has been primarily observed in its ability to stimulate LPA receptors 1, 2, and 4. In contrast, this compound exhibits weak agonism towards the LPA3 receptor with no significant difference between its photoisomers. For the LPA5 receptor, both isomers act as potent agonists, again with no significant preference for one over the other.
Quantitative Analysis of Receptor Activation
The differential efficacy of cis- and trans-AzoLPA can be quantified by measuring downstream signaling events, such as intracellular calcium mobilization. The following table summarizes the typical findings from such experiments.
| Receptor Subtype | Ligand | Concentration | Cellular Response (e.g., % Max Calcium Flux) | Reference |
| LPA1 | cis-AzoLPA | 25 nM | High | |
| trans-AzoLPA | 25 nM | Low | ||
| LPA2 | cis-AzoLPA | 25 nM | High | |
| trans-AzoLPA | 25 nM | Low | ||
| LPA3 | cis-AzoLPA | >1 µM | Weak | |
| trans-AzoLPA | >1 µM | Weak | ||
| LPA4 | cis-AzoLPA | 25 nM | High | |
| trans-AzoLPA | 25 nM | Low | ||
| LPA5 | cis-AzoLPA | Potent | High | |
| trans-AzoLPA | Potent | High |
Signaling Pathways and Experimental Workflow
The activation of LPA receptors by this compound initiates a cascade of intracellular signaling events. The following diagrams illustrate the general signaling pathway of LPA receptors and a typical experimental workflow for utilizing this compound.
Caption: General signaling pathway of LPA receptors activated by cis-AzoLPA.
Safety Operating Guide
Navigating the Safe Disposal of AzoLPA: A Procedural Guide
Hazard Profile of Azobenzene-Containing Compounds
It is crucial to be aware of the potential hazards associated with AzoLPA, as indicated by the data for azobenzene. These compounds are classified as hazardous, and adherence to safety protocols is mandatory.
| Hazard Statement | Classification |
| H302 + H332 | Harmful if swallowed or if inhaled.[1] |
| H341 | Suspected of causing genetic defects.[1] |
| H350 | May cause cancer.[1] |
| H373 | May cause damage to organs through prolonged or repeated exposure.[1] |
| H410 | Very toxic to aquatic life with long lasting effects.[1] |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound and other azobenzene-containing compounds. This protocol is designed to minimize exposure and prevent environmental contamination.
1. Personal Protective Equipment (PPE): Before handling this compound, it is imperative to wear appropriate personal protective equipment. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat or other protective clothing[2]
-
In case of dust formation, a dust respirator is necessary.[2]
2. Waste Collection:
-
Solid Waste: Collect solid this compound waste in a suitable, clearly labeled, and closed container.[1] Avoid generating dust during collection.[1][2] Dry clean-up procedures such as sweeping or vacuuming should be used.[2]
-
Liquid Waste: For solutions containing this compound, absorb the liquid with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).[3] Place the absorbed material into a suitable container for disposal.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be considered contaminated and disposed of as hazardous waste. Seal these materials in a vapor-tight plastic bag.[4]
3. Waste Storage:
-
Store waste containers in a designated, well-ventilated area, away from incompatible materials such as oxidizing agents.[2]
-
Keep containers tightly closed to prevent the release of vapors or dust.[1]
4. Final Disposal:
-
Licensed Disposal Company: The primary and recommended method for the disposal of this compound is to engage a licensed professional waste disposal company.[1] This ensures that the waste is handled and treated in compliance with all local, state, and federal regulations.
-
Incineration: A common disposal method for organic compounds like this compound is incineration. The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by a licensed facility.
5. Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.[1]
-
For minor spills, use an absorbent paper dampened with a suitable solvent (e.g., acetone) to pick up the material.[4]
-
For major spills, contain the spillage to prevent it from entering drains or waterways.[2][5] Alert emergency responders and follow their guidance.[2]
-
After cleanup, wash the contaminated surfaces with a soap and water solution.[4]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment. It is always recommended to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.[6]
References
Personal protective equipment for handling AzoLPA
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of AzoLPA, a photoswitchable analog of Lysophosphatidic Acid (LPA). The following procedural guidance is intended to be a primary resource for laboratory safety and chemical management, ensuring the safe and effective use of this novel compound.
Understanding this compound
This compound is a synthetic lipid molecule that incorporates a photoswitchable azobenzene moiety within its acyl chain. This unique feature allows for the optical control of its biological activity. By exposing this compound to specific wavelengths of light, researchers can reversibly alter its shape and, consequently, its ability to interact with and activate LPA receptors. This spatiotemporal control makes this compound a powerful tool for studying the intricate signaling pathways of LPA.
Personal Protective Equipment (PPE) and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not currently available, the following PPE and safety recommendations are based on the known hazards of its constituent parts: lysophosphatidic acid and azo compounds. Some azo dyes are known to be potential carcinogens due to the release of aromatic amines upon cleavage. Therefore, handling this compound requires stringent adherence to safety protocols.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield should be worn at all times to protect against splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves frequently. |
| Body Protection | A laboratory coat must be worn. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. |
| Respiratory | Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any potential aerosols or dust. |
General Handling Precautions:
-
Avoid Contact: Minimize direct contact with the skin, eyes, and clothing.
-
Engineering Controls: Always handle this compound in a chemical fume hood.
-
Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1][2]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.
-
Eating and Drinking: Do not eat, drink, or smoke in laboratory areas where this compound is handled.
Experimental Protocols
The following provides a general methodology for the synthesis and experimental use of this compound.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is a multi-step process that should be performed by trained chemists in a properly equipped laboratory. The general workflow involves the chemical synthesis of the azobenzene-containing fatty acid, followed by its coupling to a glycerol backbone and subsequent phosphorylation to yield the final this compound product. Purification is typically achieved through chromatographic techniques.
Experimental Workflow for this compound in Cell Signaling Assays
This workflow outlines the key steps for utilizing this compound to study LPA receptor signaling in a cell culture model.
Experimental workflow for this compound in cell signaling assays.
LPA Signaling Pathway
This compound exerts its biological effects by activating LPA receptors, which are G-protein coupled receptors (GPCRs). Upon binding, these receptors initiate a cascade of intracellular signaling events that regulate a wide range of cellular processes.[3][4][5][6][7]
Simplified LPA signaling pathway activated by this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure laboratory and environmental safety. All waste must be handled in accordance with local, state, and federal regulations.
Waste Segregation and Collection:
| Waste Type | Collection Container |
| Solid this compound Waste | Collect in a clearly labeled, sealed container designated for solid chemical waste. This includes any unused or expired this compound powder. |
| Liquid this compound Waste | Collect in a labeled, leak-proof container for liquid organic waste. This includes stock solutions and any experimental solutions containing this compound. |
| Contaminated Labware | Disposable items (e.g., pipette tips, gloves, paper towels) contaminated with this compound should be placed in a designated hazardous waste bag. |
| Contaminated Glassware | Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone) into the liquid waste container before washing. |
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Potential Carcinogen," "Toxic").
-
Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash.
By adhering to these guidelines, researchers can safely and responsibly handle this compound, enabling groundbreaking research while prioritizing the well-being of laboratory personnel and the environment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scripps.edu [scripps.edu]
- 6. The LPA3 Receptor: Regulation and Activation of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
